SR 142948-C3-NHMe
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C42H58N6O6 |
|---|---|
Peso molecular |
742.9 g/mol |
Nombre IUPAC |
2-[[5-(2,6-dimethoxyphenyl)-1-[4-[methyl-[3-[methyl-[3-(methylamino)propyl]amino]propyl]carbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C42H58N6O6/c1-26(2)32-24-29(40(50)47(5)18-10-17-46(4)16-9-15-43-3)13-14-34(32)48-35(38-36(53-6)11-8-12-37(38)54-7)25-33(45-48)39(49)44-42(41(51)52)30-20-27-19-28(22-30)23-31(42)21-27/h8,11-14,24-28,30-31,43H,9-10,15-23H2,1-7H3,(H,44,49)(H,51,52) |
Clave InChI |
XCNXBNYVKOMSPE-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SR 142948-C3-NHMe: A Potent Neurotensin Receptor Antagonist
Disclaimer: This technical guide focuses on the well-characterized compound SR 142948 (also known as SR 142948A). SR 142948-C3-NHMe is reported to be the methylated form of SR 142948.[1][2] Due to the limited availability of specific biological data for this compound in the public domain, this document assumes that its pharmacological profile and mechanism of action are comparable to the parent compound, SR 142948. This assumption should be validated by specific experimental data for this compound when it becomes available.
Core Identity and Mechanism of Action
SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTS).[3][4][5] Chemically, it is identified as 2-([5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino)adamantane-2-carboxylic acid.[6] SR 142948 exhibits high affinity for neurotensin receptors and effectively blocks the physiological effects induced by neurotensin.[3][7] Its mechanism of action involves competitive binding to neurotensin receptors, thereby preventing the initiation of downstream signaling cascades typically triggered by the endogenous ligand, neurotensin.[3] The compound has demonstrated the ability to cross the blood-brain barrier, making it a valuable tool for investigating the central nervous system effects of neurotensin receptor blockade.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for SR 142948, demonstrating its high affinity and potent antagonist activity at neurotensin receptors across different experimental systems.
Table 1: In Vitro Receptor Binding Affinity of SR 142948
| Preparation | Radioligand | IC50 (nM) | Reference(s) |
| Human NTS1 Receptors in CHO Cells | [¹²⁵I-Tyr³]NT | 1.19 | [5] |
| HT-29 Cell Membranes | [¹²⁵I-Tyr³]NT | 0.32 | [5] |
| Adult Rat Brain Membranes | [¹²⁵I-Tyr³]NT | 3.96 | [5] |
| Guinea Pig Brain Membranes | [³H]SR 48692 | Not specified, potent inhibition shown | [8] |
Table 2: In Vitro Functional Antagonist Activity of SR 142948
| Assay | Cell Line | Stimulus | IC50 (nM) | Reference(s) |
| Inositol Monophosphate Formation | HT-29 Cells | Neurotensin | 3.9 | [3][5] |
| Intracellular Calcium Mobilization | CHO Cells (human NTS receptor) | Neurotensin | Potent antagonism at 1 and 10 nM | [5] |
| Prostacyclin Production | Human Umbilical Vein Endothelial Cells | Neurotensin | 17 ± 3 | [7] |
Table 3: In Vivo Efficacy of SR 142948
| Animal Model | Effect Measured | Route of Administration | Effective Dose | Reference(s) |
| Mice | Inhibition of NT-induced turning behavior | Oral (p.o.) | 0.04 - 0.64 mg/kg | [3] |
| Rats and Mice | Blockade of NT-induced hypothermia | Oral (p.o.) | 2 mg/kg (rats), 4 mg/kg (mice) | [5] |
| Rats and Mice | Blockade of NT-induced analgesia | Oral (p.o.) | Effective, dose not specified | [3] |
| Rats | Antagonism of NT-evoked acetylcholine (B1216132) release in striatum | Intraperitoneal (i.p.) | 0.1 mg/kg | [3] |
| Rats | Inhibition of NT-induced increase in hematocrit | Intravenous (i.v.) | µg/kg range | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the characterization of SR 142948 are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to its receptor.[9][10][11]
Objective: To determine the inhibitory concentration (IC50) of SR 142948 for the binding of a radiolabeled ligand to neurotensin receptors.
Materials:
-
Membrane Preparations: Homogenates from cells expressing neurotensin receptors (e.g., HT-29 cells, CHO cells transfected with the human NTS receptor, or rodent brain tissue).[5]
-
Radioligand: [¹²⁵I-Tyr³]Neurotensin or [³H]SR 142948A.[5][12]
-
Test Compound: SR 142948 at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts and protease inhibitors.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of SR 142948.
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled neurotensin).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the SR 142948 concentration and fit the data using a non-linear regression model to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This protocol outlines a common method for assessing the functional antagonist activity of SR 142948 on Gq-coupled neurotensin receptors.[13][14][15]
Objective: To measure the ability of SR 142948 to inhibit neurotensin-induced increases in intracellular calcium concentration.
Materials:
-
Cells: A cell line expressing the neurotensin receptor, typically coupled to the Gq signaling pathway (e.g., CHO cells stably expressing the human NTS receptor).[3]
-
Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
-
Test Compound: SR 142948.
-
Agonist: Neurotensin.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with an assay buffer to remove the excess extracellular dye.
-
Compound Incubation: Add varying concentrations of SR 142948 to the wells and incubate for a predetermined period.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Inject a fixed concentration of neurotensin into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of SR 142948 by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone. Calculate the IC50 value from the concentration-response curve.
In Vivo Turning Behavior Model
This protocol describes a widely used animal model to assess the central activity of neurotensin receptor antagonists.[16]
Objective: To evaluate the in vivo efficacy of SR 142948 in blocking neurotensin-induced motor behavior in mice.
Materials:
-
Animals: Male mice.
-
Test Compound: SR 142948 formulated for the desired route of administration (e.g., oral gavage).
-
Agonist: Neurotensin solution for intrastriatal injection.
-
Stereotaxic apparatus for precise brain injection.
-
Observation chamber.
Procedure:
-
Compound Administration: Administer SR 142948 or vehicle to the mice via the chosen route (e.g., orally).
-
Anesthesia and Surgery: After a set pre-treatment time, anesthetize the mice and place them in a stereotaxic frame.
-
Intrastriatal Injection: Unilaterally inject a small volume of neurotensin solution into the striatum at precise stereotaxic coordinates.
-
Behavioral Observation: Place the mice in an observation chamber and record the number of contralateral turns (rotations away from the side of injection) over a defined period.
-
Data Analysis: Compare the number of turns in the SR 142948-treated groups to the vehicle-treated group. A significant reduction in turning behavior indicates that the antagonist has reached the brain and is blocking the effects of neurotensin.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway modulated by SR 142948 and a typical experimental workflow for its characterization.
Caption: Neurotensin Receptor 1 (NTR1) signaling cascade and the inhibitory action of SR 142948.
Caption: A generalized experimental workflow for the preclinical characterization of SR 142948.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neurotensin Receptor | 1613265-52-3 | Invivochem [invivochem.com]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR-142948 - Wikipedia [en.wikipedia.org]
- 7. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. Turning behavior induced by intrastriatal injection of neurotensin in mice: sensitivity to non-peptide neurotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 142948: An In-depth Technical Guide on Neurotensin Receptor Binding Affinity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the neurotensin (B549771) receptor binding affinity of SR 142948, a potent and selective non-peptide neurotensin receptor antagonist. The information presented herein is crucial for researchers and professionals involved in drug discovery and development targeting the neurotensin system. It is important to note that SR 142948-C3-NHMe is a methylated derivative of SR 142948.[1] While specific binding affinity data for this compound is not extensively available in public literature, the data for the parent compound, SR 142948 (also referred to as SR 142948A), provides a critical benchmark for understanding its potential interactions with neurotensin receptors.
Quantitative Binding Affinity Data
SR 142948 exhibits high affinity for neurotensin receptors, as demonstrated by its low nanomolar inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values have been determined across various cell lines and tissue preparations, consistently showcasing its potency.
| Parameter | Value (nM) | Cell Line / Tissue | Radioligand | Reference |
| IC50 | 0.32 | HT-29 cells | [125I-Tyr3]NT | [2][3][4] |
| IC50 | 1.19 | h-NTR1-CHO cells | [125I-Tyr3]NT | [2][3] |
| IC50 | 3.96 | Adult rat brain | [125I-Tyr3]NT | [2][3][4] |
| IC50 | 0.30 | Guinea pig brain membranes | [3H]SR 48692 | [4] |
| IC50 | ~0.32 - 3.96 | Various | Not Specified | [5] |
| IC50 | 0.24 ± 0.01 | Human umbilical vein endothelial cells | [125I]-neurotensin | [6] |
| Ki | < 10 | Not Specified | Not Specified | [5][7] |
| Ki | 0.28 | HT-29 cells | [125I-Tyr3]NT | [4] |
| Ki | 0.17 | Guinea pig brain membranes | [3H]SR 48692 | [4] |
| Kd | 3.5 | Rat brain membrane homogenates | [3H]SR 142948A | [8] |
| Kd | 6.8 | Levocabastine-insensitive NT1 receptors (rat brain) | [3H]SR 142948A | [8] |
| Kd | 4.8 | Levocabastine-sensitive NT2 receptors (rat brain) | [3H]SR 142948A | [8] |
Experimental Protocols
The binding affinity of SR 142948 to neurotensin receptors is typically determined using radioligand binding assays. These assays measure the ability of the unlabeled compound (SR 142948) to compete with a radiolabeled ligand for binding to the receptor.
Radioligand Competition Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of SR 142948.
Materials:
-
Cell Membranes or Tissue Homogenates: Preparations from cells expressing neurotensin receptors (e.g., HT-29, CHO-hNTS1) or from brain tissue.
-
Radioligand: A high-affinity radiolabeled neurotensin receptor ligand, such as [125I-Tyr3]neurotensin or [3H]SR 48692.
-
Unlabeled Ligand: SR 142948.
-
Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) containing salts and other additives to ensure optimal binding conditions.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (SR 142948) are incubated with the receptor preparation in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time and at an appropriate temperature to allow the binding reaction to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand competition binding assay.
Neurotensin Receptor Signaling Pathway
SR 142948 acts as an antagonist at neurotensin receptors, primarily the high-affinity NTS1 receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous agonist, neurotensin, to NTS1 initiates a cascade of intracellular signaling events. SR 142948 blocks these downstream effects.
Caption: Simplified signaling pathway of the NTS1 receptor.
References
- 1. This compound | Neurotensin Receptor | CAS 1613265-52-3 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 6. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SR-142948 - Wikipedia [en.wikipedia.org]
- 11. SR-142948 [medbox.iiab.me]
The Role of SR 142948-C3-NHMe in Dopamine Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of SR 142948-C3-NHMe, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs). While not a direct modulator of dopamine (B1211576) receptors, this compound exerts significant influence over the dopaminergic system through its interaction with the neurotensinergic pathways. This document details the current understanding of its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its characterization, and visualizes the involved signaling pathways and experimental workflows.
Introduction
This compound is a methylated amide derivative of the well-characterized neurotensin receptor antagonist, SR 142948A. The neurotensin (NT) system, comprising the peptide NT and its receptors (primarily NTSR1 and NTSR2), is intricately linked with the brain's dopamine system, particularly within the mesocorticolimbic and nigrostriatal pathways. Neurotensin is known to modulate dopamine release, neuronal firing, and behavior. Consequently, antagonists of NTRs, such as this compound, are valuable tools for dissecting the interplay between these two neurotransmitter systems and hold potential as therapeutic agents for dopamine-related disorders.
This guide focuses on the indirect regulation of dopamine by this compound, primarily through its antagonism at neurotensin receptors.
Chemical Information
-
Compound Name: this compound
-
Systematic Name: 2-({[5-(2,6-dimethoxyphenyl)-1-(4-{[N-(3-dimethylaminopropyl)-N-methyl]carbamoyl}-2-isopropylphenyl)-1H-pyrazol-3-yl]carbonyl}amino)adamantane-2-carboxamide
-
Molecular Formula: C42H58N6O5[3]
-
Molecular Weight: 742.95 g/mol [3]
-
Parent Compound: SR 142948A (CAS: 184162-64-9)[4]
Note on Nomenclature: The literature predominantly refers to the parent compound as SR 142948 or SR 142948A. This compound is a specific methylated amide derivative. For the purpose of this guide, data from studies on SR 142948 and SR 142948A are included as they are foundational to understanding the pharmacology of this class of compounds.
Mechanism of Action: Indirect Dopamine Regulation
The primary mechanism by which this compound influences the dopamine system is through the blockade of neurotensin receptors. Neurotensin, upon binding to its receptors on dopamine neurons, can modulate their activity. SR 142948A has been shown to be a potent antagonist at both NTSR1 and NTSR2.[5]
The interaction is most prominent in the ventral tegmental area (VTA) and the nucleus accumbens (NAcc), key regions of the mesolimbic dopamine pathway. Neurotensin can increase the firing rate of VTA dopamine neurons and enhance dopamine release in the NAcc.[2] By blocking these effects, this compound can attenuate the neurotensin-mediated potentiation of dopaminergic neurotransmission.
One key mechanism is the modulation of D2 dopamine autoreceptors. Neurotensin can inhibit the function of these autoreceptors, leading to an increase in dopamine release. SR 142948A can prevent this effect, thereby restoring the inhibitory feedback control of dopamine release.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of the parent compound, SR 142948A, at neurotensin receptors.
Table 1: Neurotensin Receptor Binding Affinities of SR 142948A
| Radioligand | Preparation | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference(s) |
| [3H]SR 142948A | Rat brain homogenates | Rat | 3.5 | 508 | [6] |
| [3H]SR 142948A (NTSR1) | Rat brain homogenates | Rat | 6.8 | - | [6] |
| [3H]SR 142948A (NTSR2) | Rat brain homogenates | Rat | 4.8 | - | [6] |
Table 2: In Vitro Functional Activity of SR 142948A
| Assay | Cell Line | Species | IC50 (nM) | Reference(s) |
| Inhibition of [125I]-neurotensin binding | Human Umbilical Vein Endothelial Cells | Human | 0.24 | [7] |
| Inhibition of neurotensin-induced Ca2+ increase | Human Umbilical Vein Endothelial Cells | Human | 19 | [7] |
| Inhibition of neurotensin-induced prostacyclin production | Human Umbilical Vein Endothelial Cells | Human | 17 | [7] |
| Antagonism of NT-induced inositol (B14025) monophosphate formation | HT-29 cells | Human | 3.9 | [8] |
Table 3: In Vivo Effects of SR 142948A on Dopamine-Related Behaviors
| Behavioral Model | Species | Route of Administration | Effective Dose Range | Effect | Reference(s) |
| NT-induced turning behavior | Mice | p.o. | 0.04-0.64 mg/kg | Inhibition | [8] |
| Amphetamine-induced hyperactivity | Rats | i.p. | Not specified | Attenuation |
Signaling Pathways
This compound, by antagonizing neurotensin receptors, modulates downstream signaling cascades that ultimately impact dopamine neuron function.
Neurotensin Receptor 1 (NTSR1) Signaling
NTSR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[9][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to the depolarization of dopamine neurons and modulation of ion channel activity. NTSR1 can also couple to other G proteins, including Gi/o and Gs, leading to modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[11]
References
- 1. Endogenous neurotensin down-regulates dopamine efflux in the nucleus accumbens as revealed by SR-142948A, a selective neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. SR-142948 - Wikipedia [en.wikipedia.org]
- 5. Dopamine Release in the Nucleus Accumbens Core Encodes the General Excitatory Components of Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Selective Neurotensin Receptor Antagonist SR 142948-C3-NHMe: A Technical Guide for GPCR Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR 142948-C3-NHMe (commonly referred to as SR 142948A), a potent and selective non-peptide antagonist of the Neurotensin (B549771) Receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). This document serves as a comprehensive resource, consolidating key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate its use in GPCR signaling research and drug development.
Introduction to this compound
This compound is a well-characterized competitive antagonist for the NTSR1. It potently displaces the endogenous ligand, neurotensin (NT), from its binding site, thereby inhibiting downstream signaling cascades. Its high affinity and selectivity, coupled with its oral bioavailability and ability to cross the blood-brain barrier, make it an invaluable tool for studying the physiological and pathological roles of NTSR1 signaling in both in vitro and in vivo models.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound across various experimental systems.
Table 1: Binding Affinity of this compound
| Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference |
| [¹²⁵I-Tyr³]NT | h-NTR1-CHO cell membranes | 1.19 ± 0.15 | 1.03 | [1] |
| [¹²⁵I-Tyr³]NT | HT 29 cell membranes | 0.32 ± 0.08 | 0.28 | [1] |
| [¹²⁵I-Tyr³]NT | Adult rat brain membranes | 3.96 ± 1.10 | - | [1] |
| [³H]SR 48692 | Guinea pig brain membranes | 0.30 ± 0.05 | 0.17 | [1] |
Table 2: Functional Antagonism of this compound
| Assay | Cell Line/Tissue | Agonist | IC50 (nM) | Reference |
| Inositol (B14025) Monophosphate (IP1) Formation | HT 29 cells | Neurotensin (10 nM) | 3.9 ± 0.07 | [1] |
| Inositol Monophosphate (IP1) Formation | HT 29 cells | Neurotensin (100 nM) | 11 ± 4.3 | [1] |
| Inositol Monophosphate (IP1) Formation | HT 29 cells | Neurotensin (1000 nM) | 53 ± 3.1 | [1] |
| Intracellular Calcium Mobilization | h-NTR1-CHO cells | Neurotensin | - | [1] |
| Dopamine Efflux | Guinea pig striatal slices | Neurotensin | 0.27 ± 0.03 | [1] |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the NTSR1. This means it binds to the same site as the endogenous agonist, neurotensin, but does not activate the receptor. By occupying the binding site, it prevents neurotensin from binding and initiating the conformational changes required for G protein coupling and subsequent downstream signaling. The primary signaling pathway for NTSR1 involves the coupling to Gαq/11, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of this compound to neurotensin receptors.
References
A Technical Guide to SR 142948 and its Methylated Derivative SR 142948-C3-NHMe in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTRs).[1][2] It has been instrumental in elucidating the physiological and pathological roles of neurotensin (NT) in the central nervous system. Neurotensin is a tridecapeptide implicated in a wide range of biological functions, including the regulation of dopamine (B1211576) pathways, thermoregulation, analgesia, and food intake. Consequently, antagonists like SR 142948 are valuable tools for investigating neuropsychiatric and neurological disorders. SR 142948-C3-NHMe is the methylated derivative of SR 142948.[3] While specific data is limited, methylation is a common strategy in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability and membrane permeability.
Mechanism of Action and Signaling Pathways
SR 142948 exerts its effects by competitively binding to neurotensin receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, neurotensin. It exhibits high affinity for both the high-affinity, levocabastine-insensitive NT1 receptor and the low-affinity, levocabastine-sensitive NT2 receptor.[4]
The binding of neurotensin to its G protein-coupled receptors (GPCRs), primarily NT1, activates several intracellular signaling pathways. SR 142948 effectively antagonizes these pathways.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of SR 142948 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities and Functional Antagonism of SR 142948
| Preparation | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| h-NTR1-CHO cells | Binding Assay | [¹²⁵I-Tyr³]NT | 1.19 | - | [1][4] |
| HT-29 cells | Binding Assay | [¹²⁵I-Tyr³]NT | 0.32 | - | [1][4] |
| Adult rat brain | Binding Assay | [¹²⁵I-Tyr³]NT | 3.96 | - | [1][4] |
| Guinea pig brain membranes | Binding Assay | [³H]SR 48692 | 0.30 | 0.17 | [5] |
| HT-29 cells | Inositol (B14025) Monophosphate Formation | - | 3.9 | - | [1][2] |
| Rat brain homogenates | Binding Assay | [³H]SR 142948A | - | 3.5 (Kd) | [4][6] |
| Levocabastine-insensitive NT1 receptors | Binding Assay | [³H]SR 142948A | - | 6.8 (Kd) | [4][6] |
| Levocabastine-sensitive NT2 receptors | Binding Assay | [³H]SR 142948A | - | 4.8 (Kd) | [4][6] |
Table 2: In Vivo Effects of SR 142948
| Animal Model | NT-Induced Effect | SR 142948 Dose & Route | Outcome | Reference |
| Mice | Turning behavior | 0.04-640 µg/kg, p.o. | Dose-dependent inhibition | [2] |
| Rats | Acetylcholine release in striatum | 0.1 mg/kg, i.p. | Complete antagonism | [2] |
| Mice/Rats | Hypothermia | 2-4 mg/kg, p.o. | Significant blockade | [1] |
| Mice/Rats | Analgesia | p.o. | Blockade | [2] |
| Mice | MDMA-induced behaviors | Not specified | Blocked effects | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used in the characterization of SR 142948.
Radioligand Binding Assays
This protocol is a generalized procedure based on methodologies described for SR 142948.
Detailed Steps:
-
Membrane Preparation: Tissues (e.g., adult rat brain) or cells (e.g., h-NTR1-CHO, HT-29) are homogenized in an appropriate buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.[4][6]
-
Incubation: The membrane preparation is incubated in a buffer containing the radioligand (e.g., [³H]SR 142948A) and varying concentrations of SR 142948 for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium. Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin.[4][6]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.[5]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).[5]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of SR 142948 that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[6]
Inositol Monophosphate (IP) Formation Assay
This assay measures the functional antagonism of SR 142948 on Gq-coupled receptor signaling.
Detailed Steps:
-
Cell Culture and Labeling: Cells expressing the NT1 receptor (e.g., HT-29) are cultured and pre-labeled with [³H]-myo-inositol for 24-48 hours to incorporate it into membrane phosphoinositides.
-
Stimulation: The cells are pre-incubated with varying concentrations of SR 142948, followed by stimulation with neurotensin in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates).[2]
-
Extraction and Purification: The reaction is stopped, and the accumulated [³H]-inositol monophosphates are extracted and separated from other inositol phosphates and free inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification and Analysis: The radioactivity of the eluted inositol monophosphates is measured by scintillation counting. The concentration-response curves are then used to determine the IC50 of SR 142948 for the antagonism of NT-induced IP formation.[2]
In Vivo Behavioral Models
NT-Induced Turning Behavior in Mice:
-
Animal Preparation: A guide cannula is stereotaxically implanted into the striatum of mice.
-
Drug Administration: SR 142948 is administered orally (p.o.) at various doses.
-
NT Injection: After a set time following SR 142948 administration, a small amount of neurotensin is injected directly into the striatum via the implanted cannula.[1]
-
Behavioral Observation: The turning behavior (rotations contralateral to the injection site) is observed and quantified over a period of time. The ability of SR 142948 to inhibit this behavior is then assessed.[2]
Synthesis and Chemical Properties
SR 142948 is a complex non-peptide small molecule. While the specific synthesis of this compound is not detailed in the literature, N-methylation of peptides and small molecules is a well-established chemical modification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Neurotensin Receptor | 1613265-52-3 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. X-ray structural characterization of SR 142948, a novel potent synthetic neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 142948-C3-NHMe: A Technical Overview of a Neurotensin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR 142948-C3-NHMe, a derivative of the potent and selective non-peptide neurotensin (B549771) receptor antagonist, SR 142948. This document consolidates key molecular information, biological activity, and relevant experimental methodologies to support further research and development.
Core Molecular Data
This compound is identified as the methylated derivative of SR 142948. This modification alters its molecular properties as detailed below.
| Property | This compound | SR 142948 (Parent Compound) |
| Molecular Formula | C42H58N6O6 | C39H51N5O6[1][2][3][4] |
| Molecular Weight | 742.95 g/mol | 685.86 g/mol [1][2][3][4] |
| CAS Number | 1613265-52-3 | 184162-64-9[1][2][3] |
Mechanism of Action and Biological Activity
SR 142948, the parent compound of this compound, is a well-characterized antagonist of the neurotensin receptors (NTRs), primarily the high-affinity neurotensin receptor 1 (NTR1). It exhibits potent and selective binding, effectively blocking the downstream signaling cascades initiated by the endogenous ligand, neurotensin (NT).
Neurotensin receptor activation by an agonist leads to the engagement of multiple G proteins, including Gαq, Gαi1, GαoA, and Gα13. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IPs) and subsequent mobilization of intracellular calcium. SR 142948 effectively antagonizes these effects.
The biological activity of SR 142948 has been demonstrated through various in vitro and in vivo studies. It has been shown to inhibit NT-induced inositol monophosphate formation in HT-29 cells and intracellular calcium mobilization in CHO cells transfected with the human NTR1. In animal models, it has been observed to block NT-induced behaviors such as hypothermia and analgesia.
Quantitative Biological Data for SR 142948
| Assay | Cell Line/System | IC50 Value |
| [125I-Tyr3]NT Binding | h-NTR1-CHO cells | 1.19 nM |
| [125I-Tyr3]NT Binding | HT-29 cells | 0.32 nM |
| [125I-Tyr3]NT Binding | Adult rat brain | 3.96 nM |
| Inositol Monophosphate Formation | HT-29 cells | 3.9 nM |
Experimental Protocols
Detailed methodologies for key experiments used to characterize neurotensin receptor antagonists like SR 142948 and its derivatives are provided below.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a key second messenger in the NTR1 signaling pathway.
1. Cell Culture and Labeling:
- Culture cells (e.g., HT-29 or CHO-hNTR1) in appropriate media.
- Seed cells in multi-well plates and grow to near confluency.
- Label the cells by incubating overnight in inositol-free medium supplemented with myo-[3H]inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pools.
2. Compound Treatment:
- Wash the cells to remove excess radiolabel.
- Pre-incubate the cells with a solution containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
- Add varying concentrations of the antagonist (this compound) and incubate for a specified period.
- Stimulate the cells with a fixed concentration of neurotensin to induce IP production.
3. Extraction and Quantification:
- Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).
- Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
- Quantify the amount of radiolabeled inositol phosphates using a scintillation counter.
- The inhibitory effect of the antagonist is determined by the reduction in neurotensin-stimulated IP accumulation.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation and Dye Loading:
- Plate cells (e.g., CHO-hNTR1) in black-walled, clear-bottom microplates.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer containing an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye leakage.
- Incubate the cells to allow for de-esterification of the dye, trapping it inside the cells.
2. Compound Addition and Signal Detection:
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Add the antagonist (this compound) at various concentrations and incubate.
- Inject a solution of neurotensin to stimulate the cells.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
3. Data Analysis:
- The antagonist's potency is determined by its ability to inhibit the neurotensin-induced calcium peak.
Signaling Pathways and Experimental Workflows
Neurotensin Receptor 1 (NTR1) Signaling Pathway
Caption: Antagonism of the NTR1 signaling pathway by this compound.
Experimental Workflow for Antagonist Characterization
Caption: General workflow for characterizing a neurotensin receptor antagonist.
References
- 1. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. Neurotensin-induced Proinflammatory Signaling in Human Colonocytes Is Regulated by β-Arrestins and Endothelin-converting Enzyme-1-dependent Endocytosis and Resensitization of Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide to the Solubility of SR 142948-C3-NHMe in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of SR 142948-C3-NHMe, a methylated derivative of the potent and selective non-peptide neurotensin (B549771) receptor (NTR) antagonist, SR 142948. Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and water is critical for the design and execution of in vitro and in vivo experiments, ensuring accurate and reproducible results in drug discovery and development.
Data Presentation: Solubility Profile
| Compound | Solvent | Solubility | Concentration (Molar) | Notes |
| This compound | DMSO | May dissolve | Not Determined | Qualitative data.[1] |
| Water | Not Determined | Not Determined | Data not available. | |
| SR 142948 (Parent Cmpd.) | DMSO | 100 mg/mL | 145.80 mM | Requires sonication to dissolve.[2] |
| DMSO | 51.44 mg/mL | 75 mM | ||
| Water | 17.15 mg/mL | 25 mM |
Disclaimer: The quantitative data presented for SR 142948 is for the parent compound and should be used as an estimation for this compound. Experimental verification of the solubility of this compound is highly recommended.
Experimental Protocols
The following are detailed methodologies for determining the solubility of a research compound such as this compound.
Protocol 1: Thermodynamic (Shake-Flask) Solubility Determination
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized or distilled water (or buffer of choice, e.g., PBS pH 7.4)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Orbital shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25°C)
-
Microcentrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Calibrated pipettes
Procedure:
-
Preparation: Accurately weigh out an excess amount of this compound (e.g., 2-5 mg) into several vials for each solvent to be tested. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the solvent (e.g., 1 mL of DMSO or water) to each vial containing the compound.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet all undissolved material.
-
Sample Collection: Carefully collect an aliquot of the supernatant from each vial without disturbing the solid pellet.
-
Dilution: Prepare a series of dilutions of the supernatant with the appropriate solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated analytical method, such as HPLC-UV. A standard curve of known concentrations of this compound must be prepared in the same solvent to accurately quantify the concentration in the saturated solution.
-
Calculation: The equilibrium solubility is calculated by multiplying the concentration determined from the HPLC analysis by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This is a high-throughput method to estimate the solubility of a compound from a DMSO stock solution into an aqueous buffer. It measures the concentration at which the compound precipitates.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent if using a plate reader with UV detection)
-
Multichannel pipette or liquid handling robot
-
Plate reader capable of measuring absorbance or nephelometry (turbidity)
Procedure:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution of this compound to the buffer in a serial dilution manner to create a range of final compound concentrations. The final DMSO concentration should be kept low and consistent across all wells (typically ≤1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to control wells (buffer with DMSO only). This can be determined by plotting turbidity against concentration and identifying the inflection point.
Mandatory Visualizations
Neurotensin Receptor Signaling and Antagonism
This compound is a derivative of SR 142948, a known antagonist of the Neurotensin Receptor 1 (NTSR1). NTSR1 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand neurotensin, primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to various cellular responses. The antagonist prevents this activation.
Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of a compound.
References
An In-Depth Technical Guide to SR 142948A and its Methylated Analog, SR 142948-C3-NHMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and comparison of two neurotensin (B549771) receptor antagonists: SR 142948A and its methylated derivative, SR 142948-C3-NHMe. This document details their chemical structures, pharmacological activities, and the experimental protocols utilized for their characterization, with a focus on presenting quantitative data in a clear, comparative format.
Core Compound Structures and Nomenclature
SR 142948A is a potent, non-peptide antagonist of neurotensin (NT) receptors.[1][2] Its chemical name is 2-{[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino}adamantane-2-carboxylic acid. This compound is the methyl ester derivative of SR 142948A. This structural modification, the conversion of the carboxylic acid group to a methyl ester, is the primary differentiator between the two molecules and likely influences their physicochemical properties, such as lipophilicity and cell permeability.
SR 142948A
This compound
-
CAS Number: 1613265-52-3
-
Molecular Formula: C42H58N6O6
-
Molecular Weight: 742.95 g/mol
Comparative Pharmacological Data
Table 1: In Vitro Binding Affinities and Functional Antagonism of SR 142948A
| Assay System | Radioligand | Parameter | Value (nM) | Reference |
| h-NTR1-CHO Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19 ± 0.15 | [1] |
| h-NTR1-CHO Cells | [¹²⁵I-Tyr³]NT | Kᵢ | 1.03 | [1] |
| HT 29 Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32 | [4] |
| Adult Rat Brain | [¹²⁵I-Tyr³]NT | IC₅₀ | 3.96 | [4] |
| HT 29 Cells | NT-induced IP₁ formation | IC₅₀ | 3.9 | [1][2] |
| h-NTR1-CHO Cells | NT-induced Ca²⁺ mobilization | - | Potent Antagonism | [1][2] |
| Guinea Pig Brain Membranes | [³H]SR 48692 | IC₅₀ | Subnanomolar | [1] |
Table 2: In Vivo Activity of SR 142948A
| Animal Model | Effect Measured | Route of Administration | Effective Dose | Reference |
| Mice | Inhibition of NT-induced turning behavior | p.o. | 0.04–640 x 10⁻³ mg/kg | [1][2] |
| Rat | Antagonism of NT-evoked acetylcholine (B1216132) release in striatum | i.p. | 0.1 mg/kg | [1][2] |
| Mice/Rats | Blockade of NT-induced hypothermia | p.o. | - | [1][2] |
| Mice/Rats | Blockade of NT-induced analgesia | p.o. | - | [1][2] |
Signaling Pathways and Experimental Workflows
Neurotensin Receptor Signaling Pathway
Neurotensin receptors (NTRs) are G protein-coupled receptors (GPCRs). Upon binding of an agonist like neurotensin, the receptor activates intracellular signaling cascades. SR 142948A acts as an antagonist, blocking these downstream effects. The primary signaling pathway for the NTR1 subtype involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Caption: Neurotensin receptor 1 (NTR1) signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (IC₅₀) of a test compound like SR 142948A.
References
The Modulatory Role of SR 142948A on Amphetamine-Induced Behavioral Sensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the neurotensin (B549771) receptor antagonist, SR 142948A, on amphetamine-induced behavioral changes. Contrary to initial hypotheses, preclinical evidence indicates that SR 142948A does not significantly alter the acute hyperlocomotor effects of amphetamine. Instead, this compound has been shown to play a crucial role in modulating the development of behavioral sensitization to amphetamine, a phenomenon central to the neurobiology of addiction. This guide will detail the experimental evidence, methodologies, and underlying neurobiological pathways associated with these findings.
Executive Summary
Amphetamine, a potent psychostimulant, induces a state of hyperactivity and, with repeated administration, leads to behavioral sensitization, characterized by a progressively augmented locomotor response. The neurotensin system, which is closely intertwined with the brain's dopamine (B1211576) pathways, has been a key area of investigation for its potential to modulate the effects of psychostimulants. SR 142948A is a potent and selective non-peptide antagonist of neurotensin receptors. This document synthesizes the current understanding of how SR 142948A interacts with amphetamine's behavioral effects. The primary takeaway is that while systemic administration of SR 142948A does not attenuate the immediate hyperactivity induced by amphetamine, its targeted action within the Ventral Tegmental Area (VTA) is critical in preventing the initiation of long-term behavioral sensitization. This suggests a nuanced role for the neurotensin system in the neuroplastic changes that underlie addiction, rather than in the acute response to psychostimulants.
Data Presentation: SR 142948A and Amphetamine-Induced Locomotor Activity
The following tables summarize the quantitative data from key studies investigating the effects of SR 142948A on both acute amphetamine-induced hyperactivity and the development of behavioral sensitization.
Table 1: Effect of Systemic SR 142948A on Acute Amphetamine-Induced Hyperactivity
| Treatment Group | Dose of SR 142948A (mg/kg, i.p.) | Dose of d-Amphetamine (mg/kg, i.p.) | Mean Locomotor Activity (counts/session) | Statistical Significance vs. Vehicle + Amphetamine |
| Vehicle + Saline | 0 | 0 | Baseline | N/A |
| Vehicle + d-Amphetamine | 0 | 1.5 | Increased | N/A |
| SR 142948A + d-Amphetamine | 0.01 | 1.5 | No significant difference | Not Significant[1] |
| SR 142948A + d-Amphetamine | 0.1 | 1.5 | No significant difference | Not Significant[1] |
| SR 142948A + d-Amphetamine | 1.0 | 1.5 | No significant difference | Not Significant[1] |
Data synthesized from Binder et al. (2001). The study found that SR 142948A did not significantly affect stimulant-induced hyperlocomotion.[1]
Table 2: Effect of Intra-VTA SR 142948A on the Induction of Amphetamine Sensitization
| Pre-treatment Group (Day 1) | Challenge Treatment (Day 8) | Mean Locomotor Activity (counts/60 min) on Day 8 | Statistical Significance vs. Vehicle + Amphetamine (Pre-treatment) |
| Vehicle (VTA) + Saline | Amphetamine (1 mg/kg, s.c.) | ~2000 | N/A |
| Vehicle (VTA) + Amphetamine (1 mg/kg, s.c.) | Amphetamine (1 mg/kg, s.c.) | ~4000 | N/A |
| SR 142948A (5 pmol/side, VTA) + Amphetamine (1 mg/kg, s.c.) | Amphetamine (1 mg/kg, s.c.) | ~2000 | p < 0.05[2][3] |
Data synthesized from Panayi et al. (2005). This study demonstrates that blocking neurotensin receptors in the VTA during the initial amphetamine exposure prevents the development of behavioral sensitization.[2][3]
Experimental Protocols
Assessment of Acute Locomotor Activity (Binder et al., 2001)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Drug Administration:
-
SR 142948A (0.01, 0.1, or 1.0 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection.
-
Thirty minutes later, d-amphetamine (1.5 mg/kg) or saline was administered i.p.
-
-
Behavioral Assessment:
-
Immediately following the second injection, rats were placed in automated locomotor activity chambers.
-
Locomotor activity was recorded for a specified period, typically 60-120 minutes.
-
Data were quantified as total locomotor counts.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to compare the locomotor activity between the different treatment groups.
Induction and Expression of Behavioral Sensitization (Panayi et al., 2005)
-
Animal Model: Adult male Sprague-Dawley rats with chronically implanted bilateral cannulae aimed at the Ventral Tegmental Area (VTA).
-
Drug Administration:
-
Induction Phase (Day 1):
-
Microinjections of SR 142948A (5 pmol/side) or vehicle were administered directly into the VTA.
-
This was followed by a systemic injection of amphetamine (1 mg/kg, s.c.) or saline.
-
-
Expression Phase (Day 8):
-
All animals received a challenge injection of amphetamine (1 mg/kg, s.c.).
-
-
-
Behavioral Assessment:
-
On both Day 1 and Day 8, locomotor activity was measured for 60 minutes immediately following the systemic amphetamine injection using automated activity monitors.
-
-
Statistical Analysis: Locomotor responses on Day 8 were compared between the different pre-treatment groups from Day 1 using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the development of sensitization was blocked.
Signaling Pathways and Mechanisms of Action
Amphetamine's Mechanism of Action in the VTA
Amphetamine exerts its effects primarily by increasing the synaptic concentration of dopamine.[4] It achieves this through a multi-pronged mechanism within the dopaminergic neurons of the VTA that project to the nucleus accumbens:
-
Dopamine Transporter (DAT) Inhibition: Amphetamine competitively inhibits the reuptake of dopamine from the synaptic cleft.
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Amphetamine disrupts the storage of dopamine in synaptic vesicles by inhibiting VMAT2, leading to an increase in cytosolic dopamine.
-
Reverse Transport of Dopamine: The increased cytosolic dopamine concentration, coupled with amphetamine's interaction with the DAT, causes the transporter to reverse its function, actively transporting dopamine out of the presynaptic terminal and into the synaptic cleft.[4]
Neurotensin Signaling in VTA Dopamine Neurons
Neurotensin acts as a modulator of dopamine neuron activity in the VTA. The majority of VTA dopamine neurons that project to the nucleus accumbens express neurotensin receptor 1 (NTS1). Activation of NTS1, a Gq-protein coupled receptor, leads to a cascade of intracellular events that ultimately increase the excitability of these neurons. This neurotensin-mediated modulation is thought to be a key component of the neuroplastic changes that occur during the development of behavioral sensitization.
Experimental Workflow for Sensitization Studies
The experimental design to differentiate between the acute effects and the development of sensitization is crucial. The workflow involves distinct induction and expression phases, allowing for the assessment of long-term neuroadaptations.
Conclusion and Future Directions
The research on SR 142948A and its interaction with amphetamine highlights a critical distinction between the acute behavioral effects of psychostimulants and the long-term neuroadaptations that lead to sensitization. The lack of effect of systemic SR 142948A on acute amphetamine-induced hyperactivity, combined with the profound effect of intra-VTA administration on preventing the induction of sensitization, points to a site-specific and process-specific role for endogenous neurotensin.
These findings have significant implications for drug development in the context of addiction. Targeting the neurotensin system may not be a viable strategy for mitigating the immediate intoxicating effects of psychostimulants. However, neurotensin receptor antagonists like SR 142948A could represent a novel therapeutic approach for preventing the transition from casual drug use to addiction by blocking the underlying neuroplastic changes that drive sensitization.
Future research should focus on further elucidating the downstream signaling pathways activated by neurotensin in the VTA that are critical for the initiation of sensitization. Additionally, exploring the therapeutic window for the administration of neurotensin antagonists to prevent the development of addiction in at-risk populations could be a promising avenue for clinical investigation. The development of neurotensin receptor modulators with improved pharmacokinetic profiles for chronic administration will be essential for translating these preclinical findings into viable therapeutic strategies.
References
- 1. Dissociation of rewarding and dopamine transporter-mediated properties of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 3. Endogenous neurotensin in the ventral tegmental area contributes to amphetamine behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for SR 142948-C3-NHMe In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptor (NTR1)[2][3]. Neurotensin is a tridecapeptide that plays a role in various physiological processes within the central nervous system and the periphery. The modulation of neurotensin signaling through receptor antagonism is a key area of interest for therapeutic development in psychiatric disorders and other conditions[2]. SR 142948 has been shown to be orally active and to cross the blood-brain barrier[2][3]. These characteristics make it, and its derivatives like SR 142948-C3-NHMe, valuable tools for in vivo research.
Mechanism of Action: Neurotensin Receptor Signaling
Neurotensin exerts its effects by binding to G protein-coupled receptors, primarily the high-affinity neurotensin receptor 1 (NTR1). Upon activation by neurotensin, the NTR1 receptor can couple to different G proteins, leading to the activation of various downstream signaling pathways. A primary pathway involves the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). SR 142948 acts as an antagonist at the NTR1 receptor, blocking the binding of neurotensin and thereby inhibiting these downstream signaling events[2][3].
References
Application Notes and Protocols for SR 142948A Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of SR 142948A, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, in mouse models. The protocols outlined below are based on established research and are intended to assist in the design and execution of experiments investigating the role of the neurotensin system in various physiological and pathological processes.
Note on SR 142948-C3-NHMe: Information in the public domain regarding this compound (CAS 1613265-52-3) is limited. It is described as a methylated derivative of SR 142948. While it is presumed to have similar biological activity, specific experimental data, protocols, and comparative studies with SR 142948A are not available in the reviewed scientific literature. Therefore, the following application notes and protocols are focused on SR 142948A.
Mechanism of Action
SR 142948A is a potent antagonist of both neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2)[1]. Neurotensin (NT), an endogenous tridecapeptide, exerts its effects by binding to these G protein-coupled receptors. The activation of NT receptors triggers a cascade of intracellular signaling events. SR 142948A competitively binds to these receptors, thereby blocking the downstream effects of NT. This includes the inhibition of inositol (B14025) monophosphate formation, intracellular calcium mobilization, and the expression of immediate early genes like c-fos and krox24[2].
Neurotensin Receptor Signaling Pathway
Caption: Antagonistic action of SR 142948A on the neurotensin signaling pathway.
Data Presentation
The following tables summarize the quantitative data for SR 142948A from various in vitro and in vivo studies in mice.
In Vitro Binding Affinity and Potency
| Parameter | Cell Line/Tissue | Value (nM) | Reference |
| IC50 | h-NTR1-CHO cells | 1.19 | [2] |
| HT-29 cells | 0.32 | [2] | |
| Adult rat brain | 3.96 | [2] | |
| IC50 (IP1 Formation) | HT-29 cells | 3.9 | [2] |
In Vivo Administration and Efficacy in Mice
| Experiment | Mouse Strain | Administration Route | SR 142948A Dose | Neurotensin (NT) Challenge | Effect | Reference |
| Turning Behavior | Female Swiss albino CD1 | Oral (p.o.) | 2 µg/kg | 10 pg/mouse (intrastriatal) | Inhibition of turning behavior | [2] |
| Oral (p.o.) | 0.04 - 640 µg/kg | Unilateral intrastriatal injection | Dose-dependent inhibition | [3] | ||
| Hypothermia | Not Specified | Oral (p.o.) | 4 mg/kg | i.c.v. injection | 54% blockade of NT-induced hypothermia | [2] |
| Analgesia | Not Specified | Oral (p.o.) | 4 mg/kg | i.c.v. injection (2.5 ng NT) | Complete inhibition of NT-induced analgesia | [1] |
| Acetylcholine Release | Not Specified | Intraperitoneal (i.p.) | 0.01, 0.03, 0.3 mg/kg | 100 nM NT | Dose-dependent prevention of NT-enhanced ACh release | [2] |
Experimental Protocols
Antagonism of Neurotensin-Induced Turning Behavior
This protocol is designed to assess the ability of SR 142948A to block the rotational behavior induced by the unilateral injection of neurotensin into the striatum.
Materials:
-
SR 142948A
-
Neurotensin
-
Vehicle for SR 142948A (e.g., distilled water, 0.5% methylcellulose)
-
Sterile saline
-
Male or female mice (e.g., Swiss albino CD1, 25-30 g)
-
Stereotaxic apparatus
-
Hamilton syringe (1 µL)
-
Rotational behavior monitoring system or observation chamber
Procedure:
-
SR 142948A Administration:
-
Prepare a solution or suspension of SR 142948A in the chosen vehicle.
-
Administer SR 142948A orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 2 µg/kg p.o.).[2]
-
The timing of administration should be determined based on the pharmacokinetic profile of SR 142948A (maximal antagonism is typically observed 1-2 hours post-administration).[2]
-
-
Stereotaxic Surgery and Neurotensin Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic apparatus.
-
Perform a unilateral intrastriatal injection of neurotensin (e.g., 10 pg in 0.5 µL of sterile saline) over a period of 1 minute.
-
Leave the injection needle in place for an additional minute to allow for diffusion before slowly retracting it.
-
-
Behavioral Observation:
-
Place the mouse in the observation chamber immediately after the neurotensin injection.
-
Record the number of full contralateral (away from the injection site) rotations for a defined period (e.g., 30 minutes).
-
Experimental Workflow:
Caption: Workflow for the neurotensin-induced turning behavior experiment.
Antagonism of Neurotensin-Induced Hypothermia
This protocol assesses the ability of SR 142948A to block the decrease in core body temperature induced by central administration of neurotensin.
Materials:
-
SR 142948A
-
Neurotensin
-
Vehicle for SR 142948A
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Mice
-
Rectal thermometer or telemetry system
-
Intracerebroventricular (i.c.v.) injection setup
Procedure:
-
Baseline Temperature Measurement:
-
Habituate the mice to the handling and temperature measurement procedure to minimize stress-induced hyperthermia.
-
Measure and record the baseline core body temperature.
-
-
SR 142948A Administration:
-
Administer SR 142948A orally (e.g., 4 mg/kg) at a predetermined time before the neurotensin challenge.[2]
-
-
Neurotensin Administration:
-
Administer neurotensin via i.c.v. injection (e.g., 2.5 ng in a small volume of aCSF).
-
-
Temperature Monitoring:
-
Measure the core body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-neurotensin injection.
-
-
Data Analysis:
-
Calculate the change in body temperature from the baseline for each time point.
-
Compare the temperature changes between the control (vehicle + NT), SR 142948A + NT, and vehicle-only groups.
-
Antagonism of Neurotensin-Induced Analgesia (Hot Plate Test)
This protocol evaluates the efficacy of SR 142948A in reversing the analgesic effect of centrally administered neurotensin using the hot plate test.
Materials:
-
SR 142948A
-
Neurotensin
-
Vehicle for SR 142948A
-
Sterile saline or aCSF
-
Mice
-
Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)
-
Timer
-
i.c.v. injection setup
Procedure:
-
Baseline Latency Measurement:
-
Gently place each mouse on the hot plate and start the timer.
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Remove any mice with a baseline latency outside the normal range.
-
-
Drug Administration:
-
Post-Treatment Latency Measurement:
-
At the time of expected peak effect of neurotensin, place the mice back on the hot plate and measure the response latency as described in step 1.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each group: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Compare the %MPE between the control (vehicle + NT), SR 142948A + NT, and vehicle-only groups.
-
Logical Relationship of Experimental Components:
Caption: Logical flow of the neurotensin-induced analgesia antagonism experiment.
Vehicle Formulations
The choice of vehicle for SR 142948A administration is critical for ensuring solubility and bioavailability.
-
Oral (p.o.) Administration: SR 142948A can be suspended in distilled water or a 0.5% solution of methylcellulose.
-
Intraperitoneal (i.p.) Administration: For i.p. injections, SR 142948A can be dissolved in a vehicle such as a mixture of DMSO and saline. It is important to keep the final concentration of DMSO low to avoid toxicity. A common vehicle for lipophilic compounds is a mixture of DMSO, Tween 80, and saline.
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, timing, and specific procedures based on their experimental goals, mouse strain, and laboratory conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin-induced antinociception in mice: antagonism by thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing SR 142948-C3-NHMe Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948-C3-NHMe is a methylated derivative of SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTSR1). NTSR1 is a G protein-coupled receptor (GPCR) implicated in various physiological processes, including pain perception, thermoregulation, and dopaminergic signaling. As an antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of neurotensin signaling and for the development of novel therapeutics targeting this pathway.
These application notes provide detailed protocols for the preparation of stock solutions of this compound for in vitro and in vivo research applications.
Physicochemical and Solubility Data
A summary of the key physicochemical properties of this compound is provided in the table below. While specific quantitative solubility data for this compound is limited, information for the parent compound SR 142948 is included for reference. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
| Property | This compound | SR 142948 (for reference) |
| Molecular Formula | C42H58N6O6 | C39H51N5O6 |
| Molecular Weight | 742.95 g/mol [1] | 685.86 g/mol [2] |
| Appearance | Solid[1] | Solid |
| Purity | --- | ≥97% (HPLC)[2] |
| Solubility in DMSO | Soluble (qualitative)[3] | Soluble to 75 mM[2] |
| Solubility in Water | --- | Soluble to 25 mM[2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[1] | Store at +4°C[2] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month[3] | -80°C for 6 months, -20°C for 1 month[3] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.43 mg of the compound (Molecular Weight = 742.95 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For a 10 mM solution with 7.43 mg of compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously to facilitate dissolution. If necessary, sonicate the solution in a water bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3].
Preparation of an In Vivo Formulation
This protocol provides a method for preparing a formulation of this compound suitable for in vivo administration, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. This formulation uses a co-solvent system to enhance solubility in an aqueous vehicle.
Materials:
-
This compound 10 mM DMSO stock solution
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Solvent Preparation: Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Compound Addition: To prepare a 1 mg/mL final concentration, for example, take the appropriate volume of the 10 mM DMSO stock solution of this compound.
-
Mixing: Add the DMSO stock solution to the PEG300 and mix thoroughly. Then, add the Tween 80 and mix again until the solution is clear. Finally, add the saline and mix to achieve a homogeneous solution.
-
Final Preparation: The final solution should be clear. If any precipitation is observed, the concentration may be too high for this vehicle. The solution should be freshly prepared before each experiment.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Neurotensin Receptor 1 (NTSR1) Signaling Pathway
This compound acts as an antagonist at the Neurotensin Receptor 1 (NTSR1). The following diagram illustrates the canonical signaling pathway initiated by the binding of the endogenous ligand, neurotensin, to NTSR1, which is blocked by this compound.
Caption: NTSR1 signaling pathway and the antagonistic action of this compound.
References
Application Notes and Protocols for SR 142948-C3-NHMe in Blocking Neurotensin-Induced Hypothermia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (B549771) (NT), a 13-amino acid neuropeptide, is a potent inducer of hypothermia when administered to the central nervous system. This effect is primarily mediated through its interaction with neurotensin receptors 1 (NTSR1) and 2 (NTSR2) in the preoptic area of the hypothalamus, a key region for thermoregulation. The development of selective neurotensin receptor antagonists offers a valuable tool to investigate the physiological roles of neurotensin and to counteract its effects.
SR 142948, also known as SR 142948A, is a potent, selective, and orally active non-peptide antagonist of neurotensin receptors.[1][2][3] It has been demonstrated to effectively block neurotensin-induced hypothermia in preclinical rodent models.[1] These application notes provide detailed protocols and quantitative data for the use of SR 142948 in blocking neurotensin-induced hypothermia, intended to guide researchers in designing and executing relevant experiments.
Note on Compound Nomenclature: The scientific literature predominantly refers to this compound as SR 142948 or SR 142948A. The specific designation "SR 142948-C3-NHMe" was not found in the reviewed literature, and may refer to a specific salt or derivative. The data and protocols presented here are based on the properties of SR 142948A.
Data Presentation
Table 1: In Vitro and In Vivo Potency of SR 142948A
| Parameter | Species/System | Value | Reference |
| IC50 (NT Receptor Binding) | h-NTR1-CHO cells | 1.19 nM | [2] |
| HT-29 cells | 0.32 nM | [2] | |
| Adult rat brain | 3.96 nM | [2] | |
| IC50 (Inositol Monophosphate Formation) | HT-29 cells | 3.9 nM | [1] |
| Effective Dose (Blockade of NT-induced effects) | Inhibition of turning behavior (p.o.) | 0.04-640 µg/kg | [1] |
| Prevention of NT-induced hypothermia (i.p.) | 2.5 mg/kg | [4] | |
| Antagonism of NT-evoked ACh release (i.p.) | 0.1 mg/kg | [1] |
Table 2: Experimental Parameters for Neurotensin-Induced Hypothermia and its Blockade
| Parameter | Animal Model | Neurotensin Analog/Dose | Route of Administration (NT) | SR 142948A Dose | Route of Administration (SR 142948A) | Key Findings | Reference |
| Induction of Hypothermia | Mice | VH-N412 (4 mg/kg eq. NT) | Intravenous (i.v.) | - | - | Significant and persistent hypothermia | [5] |
| Mice | JMV449 (10 mg/kg) | Intraperitoneal (i.p.) | - | - | Rapid reduction in core body temperature, peaking at 2 hours | [4] | |
| Blockade of Hypothermia | Mice/Rats | Neurotensin (i.c.v.) | Intracerebroventricular (i.c.v.) | Not specified, but stated to be effective | Oral (p.o.) | SR 142948A blocks NT-induced hypothermia | [1] |
| Mice | Central Neurotensin | Not specified | 2.5 mg/kg | Intraperitoneal (i.p.) | Dose chosen to prevent the hypothermic effect of central neurotensin | [4] |
Signaling Pathways
Neurotensin-induced hypothermia is initiated by the binding of neurotensin to its G protein-coupled receptors, NTSR1 and NTSR2, located on neurons and astrocytes, respectively, within the median preoptic nucleus (MnPO) of the hypothalamus. The activation of these receptors triggers a signaling cascade that ultimately leads to a decrease in body temperature. SR 142948A acts as an antagonist at these receptors, thereby blocking the downstream signaling events.
Signaling pathway of neurotensin-induced hypothermia and blockade by SR 142948.
Experimental Protocols
Protocol 1: Blocking Neurotensin-Induced Hypothermia in Mice (Intraperitoneal Administration of SR 142948A)
This protocol is designed to assess the efficacy of SR 142948A in preventing hypothermia induced by a centrally acting neurotensin analog.
Materials:
-
SR 142948A
-
Neurotensin analog (e.g., JMV449)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for SR 142948A (e.g., water, or as specified by the supplier)
-
Male C57BL/6 mice (or other appropriate strain), 8-12 weeks old
-
Rectal thermometer or telemetry system for temperature monitoring
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals individually to prevent group-induced temperature changes. Maintain a controlled ambient temperature (e.g., 22-24°C).
-
Drug Preparation:
-
Experimental Groups:
-
Group 1: Vehicle (for SR 142948A) + Saline (for NT analog)
-
Group 2: Vehicle (for SR 142948A) + Neurotensin analog
-
Group 3: SR 142948A + Neurotensin analog
-
(Optional) Group 4: SR 142948A + Saline
-
-
Baseline Temperature Measurement: Gently handle the mice to minimize stress-induced hyperthermia. Measure and record the baseline core body temperature using a lubricated rectal probe or via the telemetry system.
-
SR 142948A Administration: Administer the prepared SR 142948A solution or its vehicle via intraperitoneal injection. A typical pre-treatment time is 30-60 minutes before the neurotensin challenge, but this may need to be optimized.
-
Neurotensin Administration: At the designated time after SR 142948A administration, inject the neurotensin analog or saline intraperitoneally.
-
Temperature Monitoring: Measure rectal temperature at regular intervals post-neurotensin injection (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Data Analysis: Calculate the change in body temperature (ΔT) from the baseline for each time point. Compare the ΔT between the different experimental groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Blocking Neurotensin-Induced Hypothermia in Rodents (Oral Administration of SR 142948A)
This protocol leverages the oral bioavailability of SR 142948A.[1]
Materials:
-
SR 142948A
-
Neurotensin (for intracerebroventricular administration)
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Vehicle for oral administration of SR 142948A (e.g., water, methylcellulose (B11928114) solution)
-
Male Sprague-Dawley rats or mice
-
Stereotaxic apparatus for i.c.v. cannulation (if applicable)
-
Oral gavage needles
-
Rectal thermometer or telemetry system
Procedure:
-
Animal Preparation: For intracerebroventricular (i.c.v.) administration of neurotensin, animals must be surgically implanted with a guide cannula aimed at a lateral ventricle. Allow for a recovery period of at least one week post-surgery.
-
Drug Preparation:
-
Prepare a solution of SR 142948A for oral gavage at the desired concentration.
-
Dissolve neurotensin in sterile aCSF.
-
-
SR 142948A Administration: Administer SR 142948A or its vehicle orally via gavage. A pre-treatment time of 60 minutes is often a good starting point.
-
Neurotensin Administration: At the appropriate time after oral administration of the antagonist, administer neurotensin via the i.c.v. cannula.
-
Temperature Monitoring and Data Analysis: Follow steps 7 and 8 from Protocol 1.
Experimental Workflow and Logical Relationships
General experimental workflow for assessing the blockade of neurotensin-induced hypothermia.
Concluding Remarks
SR 142948A is a valuable pharmacological tool for investigating the role of neurotensin in thermoregulation. The protocols provided here offer a framework for studying its ability to block neurotensin-induced hypothermia. Researchers should optimize parameters such as drug dosage, timing of administration, and choice of neurotensin agonist based on their specific experimental goals and animal models. Careful attention to animal welfare, including minimizing stress during handling and temperature measurements, is crucial for obtaining reliable and reproducible data.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 4. Spontaneous and pharmacologically induced hypothermia protect mice against endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice [elifesciences.org]
Application Notes and Protocols for SR 142948-C3-NHMe in the Inhibition of c-fos Expression
These application notes provide a comprehensive overview and detailed protocols for utilizing SR 142948-C3-NHMe, a neurotensin (B549771) receptor antagonist, for the inhibition of c-fos expression. The content is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The proto-oncogene c-fos is an immediate early gene that is rapidly and transiently expressed in response to a wide variety of extracellular stimuli, including growth factors, cytokines, and neurotransmitters.[1][2] The protein product, c-Fos, forms a heterodimer with c-Jun to create the AP-1 (activator protein-1) transcription factor complex.[1] This complex then binds to AP-1 sites in the promoter and enhancer regions of target genes, converting extracellular signals into changes in gene expression.[1] Due to its low basal expression and rapid induction following neuronal stimulation, c-fos is widely used as a marker for neuronal activity.[2][3][4]
Neurotensin (NT) is a tridecapeptide that functions as a neuromodulator in the central nervous system by activating specific G protein-coupled receptors, primarily the neurotensin receptor 1 (NTS1) and 2 (NTS2).[5][6] Activation of these receptors can lead to a variety of cellular responses, including the induction of c-fos expression.
SR 142948 is a potent and selective, non-peptide antagonist of neurotensin receptors.[6][7][8] It exhibits high affinity for both NTS1 and NTS2 receptors and is orally active with the ability to cross the blood-brain barrier.[8][9] this compound is the methylated derivative of SR 142948.[5] While specific data for this compound is limited, its mechanism of action is expected to be comparable to the parent compound, SR 142948. This document outlines protocols for studying the inhibitory effect of this class of compounds on c-fos expression, primarily based on the data available for SR 142948.
Quantitative Data
The following table summarizes the binding affinities and functional inhibitory concentrations of the parent compound, SR 142948.
| Parameter | Cell Line/Tissue | Value | Reference |
| IC₅₀ (Binding) | h-NTR1-CHO cells | 1.19 nM | |
| IC₅₀ (Binding) | HT-29 cells | 0.32 nM | [6] |
| IC₅₀ (Binding) | Adult rat brain | 3.96 nM | [6] |
| IC₅₀ (IP Formation) | HT-29 cells | 3.9 nM | [8] |
| Kᵢ | Neurotensin Receptors | < 10 nM | [6] |
Signaling Pathway
Caption: Proposed signaling pathway for neurotensin-induced c-fos expression and its inhibition by this compound.
Experimental Protocols
1. In Vitro Inhibition of c-fos Expression in Cell Culture
This protocol describes the use of Western blotting to quantify the inhibition of neurotensin-induced c-fos expression by this compound in a suitable cell line (e.g., HT-29 or CHO cells stably expressing NTS1).
Experimental Workflow
Caption: Workflow for in vitro analysis of c-fos inhibition.
Materials:
-
HT-29 or NTS1-expressing CHO cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound
-
Neurotensin (NT)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Fos
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal c-fos expression, replace the complete medium with serum-free medium and incubate for 12-24 hours.[1]
-
Antagonist Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Pre-incubate the cells with the this compound-containing medium for 30-60 minutes.
-
Stimulation: Add neurotensin to the wells to a final concentration known to induce c-fos expression (e.g., 100 nM). Incubate for 1-2 hours. The expression of c-Fos protein typically peaks around 1-2 hours post-stimulation.[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the c-Fos signal to the loading control signal. Compare the c-Fos expression in treated groups to the neurotensin-only control.
2. In Vivo Inhibition of c-fos Expression in Rodent Brain
This protocol details the use of immunohistochemistry to assess the inhibition of neurotensin-induced c-fos expression by this compound in specific brain regions of rodents.
Experimental Workflow
Caption: Workflow for in vivo analysis of c-fos inhibition.
Materials:
-
Adult male rats or mice
-
This compound
-
Neurotensin
-
Vehicle for drug administration (e.g., saline, DMSO/corn oil mixture)
-
Anesthetics
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (e.g., 20% and 30% in PBS)
-
Cryostat or vibratome
-
Phosphate-buffered saline with Triton X-100 (PBST)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody against c-Fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope
Procedure:
-
Animal Dosing: Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.[10] The timing of administration should be based on the pharmacokinetic profile of the compound.
-
Neurotensin Administration: At the appropriate time after antagonist administration, administer neurotensin via intracerebroventricular (i.c.v.) injection to stimulate c-fos expression in the brain.
-
Tissue Collection: 90-120 minutes after neurotensin administration, deeply anesthetize the animals and perfuse transcardially with ice-cold PBS followed by 4% PFA.[2]
-
Post-fixation and Cryoprotection: Dissect the brains and post-fix in 4% PFA overnight at 4°C. Subsequently, cryoprotect the brains by immersing them in sucrose solutions until they sink.
-
Sectioning: Freeze the brains and cut coronal sections (e.g., 30-40 µm thick) using a cryostat. Collect the sections in PBS.
-
Immunohistochemistry:
-
Wash sections three times in PBS.
-
Quench endogenous peroxidase activity by incubating in 0.3-3% hydrogen peroxide in PBS for 30 minutes.[3]
-
Wash sections three times in PBS.
-
Block non-specific binding by incubating in blocking solution for 1-2 hours at room temperature.[3]
-
Incubate sections with the primary anti-c-Fos antibody in blocking solution for 24-48 hours at 4°C.[3]
-
Wash sections three times in PBS.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.[3]
-
Wash sections three times in PBS.
-
Incubate with the ABC reagent for 1 hour at room temperature.[3]
-
Wash sections three times in PBS.
-
Visualize the signal by incubating with the DAB substrate until the desired color intensity is reached.[3]
-
-
Mounting and Imaging: Mount the sections onto slides, dehydrate, and coverslip. Image the brain regions of interest using a brightfield microscope.
-
Data Analysis: Count the number of c-Fos-positive nuclei in the defined brain regions. Compare the number of positive cells between the different treatment groups.
Disclaimer: These protocols are intended as a guideline. Researchers should optimize the conditions, concentrations, and incubation times for their specific experimental setup. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. c-Fos (FOS) | Abcam [abcam.com]
- 2. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 4. Quantitative analysis of RNAscope staining for c-fos expression in mouse brain tissue as a measure of Neuronal Activation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Neurotensin Receptor | DC Chemicals [dcchemicals.com]
- 6. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 7. X-ray structural characterization of SR 142948, a novel potent synthetic neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Oral Administration of SR 142948A
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948A is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTSR1).[1] As a valuable tool in neuroscience and pharmacology research, understanding its in vivo characteristics following different administration routes is crucial for designing robust experiments and interpreting results accurately. This document provides a detailed comparison of intraperitoneal (i.p.) versus oral (p.o.) administration of SR 142948A, summarizing available data, and offering comprehensive experimental protocols. While direct comparative pharmacokinetic data for SR 142948A is limited in publicly available literature, this guide synthesizes existing efficacy data and general principles of these administration routes to inform experimental design. SR 142948A has been noted for its oral bioavailability, a significant characteristic for a research compound.[1][2]
Data Presentation
Efficacy of SR 142948A: Intraperitoneal vs. Oral Administration
The following tables summarize the available quantitative data on the efficacy of SR 142948A administered via intraperitoneal and oral routes in preclinical models.
Table 1: Inhibition of Neurotensin-Induced Turning Behavior in Mice
| Administration Route | Dose Range (mg/kg) | Efficacy | Reference |
| Intraperitoneal (i.p.) | 0.04 - 0.64 | Dose-dependent inhibition of contralateral turns. | [3] |
| Oral (p.o.) | 0.04 x 10⁻³ - 640 x 10⁻³ | Dose-dependent inhibition of contralateral turns with a biphasic profile.[1][2] | [1][2] |
Table 2: Other Reported In Vivo Effects of SR 142948A
| Administration Route | Dose | Model | Effect | Reference |
| Intraperitoneal (i.p.) | 0.1 mg/kg | Rat Striatum | Complete antagonism of neurotensin-evoked acetylcholine (B1216132) release.[1][2] | [1][2] |
| Oral (p.o.) | Not specified | Mice and/or Rats | Blocks hypothermia and analgesia induced by intracerebroventricular (i.c.v.) injection of neurotensin.[1][2] | [1][2] |
| Oral (p.o.) | 10 µg/kg | Rat | Significant inhibition of neurotensin-induced blood pressure changes.[4] | [4] |
Signaling Pathway
SR 142948A is an antagonist of the Neurotensin Receptor 1 (NTSR1), a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, neurotensin, NTSR1 primarily couples to Gq/11, activating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: NTSR1 Signaling Pathway and Point of Inhibition by SR 142948A.
Experimental Protocols
The following are detailed protocols for the administration of SR 142948A via intraperitoneal and oral routes in mice, based on standard laboratory procedures.
Protocol 1: Intraperitoneal (i.p.) Administration of SR 142948A in Mice
Objective: To administer a precise dose of SR 142948A into the peritoneal cavity of a mouse for systemic absorption.
Materials:
-
SR 142948A solution in a suitable vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation:
-
Calculate the required dose of SR 142948A based on the animal's body weight. The injection volume should typically not exceed 10 mL/kg.
-
Draw the calculated volume of the SR 142948A solution into a sterile syringe fitted with a new sterile needle.
-
Ensure the solution is at room temperature to prevent animal discomfort.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle, bevel up. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or urine is drawn, discard the syringe and prepare a new one.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle swiftly and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Caption: Workflow for Intraperitoneal Administration.
Protocol 2: Oral Gavage (p.o.) Administration of SR 142948A in Mice
Objective: To deliver a precise oral dose of SR 142948A directly into the stomach of a mouse.
Materials:
-
SR 142948A suspension/solution in a suitable vehicle (e.g., water, 0.5% methylcellulose)
-
Sterile syringes (1 mL)
-
Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation:
-
Calculate the required dose of SR 142948A based on the animal's body weight. The gavage volume should generally not exceed 10 mL/kg.
-
Draw the calculated volume of the SR 142948A formulation into a sterile syringe.
-
Attach the oral gavage needle to the syringe.
-
-
Animal Restraint:
-
Securely restrain the mouse by scruffing the back of the neck, ensuring the head is immobilized.
-
Hold the mouse in a vertical position to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the tip of the needle, which will facilitate its entry into the esophagus.
-
Gently advance the needle into the esophagus and down to the stomach. There should be no resistance. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.
-
Administer the full dose and then gently withdraw the gavage needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Caption: Workflow for Oral Gavage Administration.
Discussion and Considerations
Pharmacokinetics:
-
Intraperitoneal Administration: Generally, i.p. administration leads to rapid absorption into the systemic circulation. However, a portion of the drug may be absorbed into the portal circulation and undergo first-pass metabolism in the liver.
-
Oral Administration: Oral administration subjects the compound to the gastrointestinal environment and first-pass metabolism in the gut wall and liver, which can significantly impact bioavailability. The statement that SR 142948A possesses "oral bioavailability" is a positive indicator for its systemic exposure after oral dosing.[1][2]
Choice of Administration Route:
The selection of i.p. versus p.o. administration will depend on the specific experimental goals:
-
Intraperitoneal administration is often chosen for its relative ease, rapid onset of action, and the ability to bypass the harsh environment of the stomach. It is suitable for acute studies and when a rapid systemic effect is desired.
-
Oral administration is more relevant for studies aiming to model clinical applications in humans. It is essential for evaluating the potential of a compound as an orally administered therapeutic. However, the formulation of the compound can significantly affect its oral absorption.
SR 142948A is a versatile research tool with demonstrated efficacy following both intraperitoneal and oral administration. The choice of administration route should be carefully considered based on the experimental objectives. The provided protocols offer a standardized approach to administering this compound in a research setting. Further studies are warranted to fully characterize and compare the pharmacokinetic profiles of SR 142948A following these two important routes of administration.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Turning behavior induced by intrastriatal injection of neurotensin in mice: sensitivity to non-peptide neurotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR 142948-C3-NHMe in Turning Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948-C3-NHMe is the methylated derivative of SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) (NT) receptors.[1] While specific data on this compound is limited in publicly available literature, its parent compound, SR 142948 (also referred to as SR 142948A), has been characterized for its ability to block neurotensin-induced behaviors, including turning behavior in animal models.[2][3] This document provides detailed application notes and protocols based on the available data for SR 142948, which are anticipated to be applicable to its methylated analog. It is crucial to note that these guidelines should be adapted and validated for this compound in specific experimental settings.
Neurotensin is a tridecapeptide implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[4] The unilateral injection of neurotensin into the striatum of rodents induces a robust contralateral turning behavior, a model often used to screen for compounds with antipsychotic potential.[5] SR 142948 has been shown to effectively inhibit this turning behavior, highlighting its potential as a research tool and a lead compound for drug development.[2][6]
Data Presentation
The following table summarizes the quantitative data available for the parent compound, SR 142948, in antagonizing neurotensin-induced turning behavior.
| Compound | Animal Model | NT Dose (Intrastriatal) | SR 142948 Dose (p.o.) | Effect on Turning Behavior | Reference |
| SR 142948 | Female Swiss albino CD1 mice (25-30 g) | 10 pg/mouse | 2 µg/kg | Inhibition of turning behavior | [6] |
| SR 142948A | Mice | Not specified | 0.04 - 640 x 10⁻³ mg/kg | Dose-dependent inhibition of turning behavior | [2][7] |
Signaling Pathway
Activation of the neurotensin receptor 1 (NTS1), a G-protein coupled receptor, by neurotensin initiates a signaling cascade that leads to various cellular responses. SR 142948 acts as an antagonist, blocking this pathway.
Caption: Neurotensin (NT) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Neurotensin-Induced Turning Behavior in Mice
This protocol details the procedure for inducing and assessing turning behavior in mice following unilateral intrastriatal injection of neurotensin and the evaluation of the antagonistic effect of this compound.
Materials:
-
This compound
-
Neurotensin
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (1 µl)
-
Animal observation cages
-
Female Swiss albino CD1 mice (25-30 g)[6]
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate anesthetic.
-
Mount the mouse in a stereotaxic apparatus.
-
-
Intrastriatal Injection:
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the desired striatal coordinates.
-
Slowly lower a Hamilton syringe containing neurotensin (10 pg dissolved in sterile saline) to the target coordinates.[6]
-
Infuse the neurotensin solution over a period of 1-2 minutes.
-
Leave the syringe in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
-
Drug Administration:
-
Administer this compound (e.g., 2 µg/kg, dissolved in an appropriate vehicle) via oral gavage (p.o.) at a predetermined time before the neurotensin injection.[6] A vehicle control group should be included.
-
-
Behavioral Observation:
-
Place the mouse in an individual observation cage immediately after recovery from anesthesia.
-
Record the number of full 360° contralateral turns (in the direction opposite to the injection site) for a defined period (e.g., 30-60 minutes).
-
The maximal antagonistic effect of SR 142948 has been observed between 1-2 hours after administration.[6]
-
-
Data Analysis:
-
Compare the number of contralateral turns between the vehicle-treated group and the this compound-treated group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Experimental Workflow
Caption: Workflow for the neurotensin-induced turning behavior experiment.
Conclusion
This compound, as a derivative of the potent neurotensin receptor antagonist SR 142948, holds promise as a valuable tool for studying the role of the neurotensin system in motor control and its potential as a therapeutic target. The provided protocols and data, based on its parent compound, offer a solid foundation for researchers to design and execute experiments to investigate its effects on turning behavior in animal models. It is imperative to conduct dose-response studies and validate these protocols specifically for this compound to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin administered intracisternally inhibits responsiveness of mice to noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR-142948 - Wikipedia [en.wikipedia.org]
- 5. Turning behavior induced by intrastriatal injection of neurotensin in mice: sensitivity to non-peptide neurotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Long-Term Storage and Stability of SR 142948-C3-NHMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended long-term storage conditions and a detailed protocol for assessing the stability of SR 142948-C3-NHMe, a derivative of the potent, non-peptide neurotensin (B549771) receptor (NT) antagonist, SR 142948.[1][2] The information presented here is critical for ensuring the integrity, potency, and reliability of this compound in research and development settings.
Long-Term Storage Recommendations
Table 1: Recommended Long-Term Storage Conditions for SR 142948 and its Analogs
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Solid (Lyophilized Powder) | +4°C[1] | Up to 6 months | Tightly sealed vial, protected from light | For longer-term storage, consider -20°C. |
| Stock Solution in DMSO | -20°C | Up to 1 month[3][4] | Tightly sealed, low-binding vials | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months[3] | Tightly sealed, low-binding vials | Preferred method for long-term solution storage. |
Experimental Protocol: Long-Term Stability Assessment of this compound
This protocol outlines a comprehensive stability study for this compound, adhering to general principles outlined by regulatory bodies such as the ICH and FDA.[5][6][7] The objective is to establish a re-test period or shelf life by evaluating the compound's physical and chemical integrity over time under controlled storage conditions.
Materials and Equipment
-
This compound (minimum of three batches)
-
Calibrated environmental chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Calibrated freezers (-20°C and -80°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated stability-indicating HPLC method
-
pH meter
-
Analytical balance
-
Volumetric glassware
-
Appropriate solvents (e.g., DMSO, acetonitrile, water)
-
Inert gas (e.g., nitrogen or argon) for packaging, if necessary
Experimental Workflow
Caption: Experimental workflow for the long-term stability assessment of this compound.
Detailed Protocol Steps
-
Sample Preparation and Initial Analysis (T=0):
-
For each of the three batches of this compound, prepare a sufficient number of aliquots in the solid state and as a concentrated stock solution (e.g., 10 mM in DMSO).
-
Package the samples in appropriate, tightly sealed containers. For light-sensitive compounds, use amber vials.
-
Perform initial analysis (T=0) on samples from each batch to determine the baseline purity, potency, and physical characteristics.
-
-
Storage:
-
Place the prepared samples in the designated environmental chambers and freezers under the conditions outlined in Table 2.
-
-
Time-Point Testing:
-
At each scheduled time point (see Table 2), remove a set of samples from each storage condition for analysis.
-
Allow samples to equilibrate to room temperature before opening to prevent condensation.
-
-
Analytical Testing:
-
Purity and Degradation Products: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.
-
Potency: Quantify the amount of active this compound present in the sample, typically by comparing the peak area to that of a reference standard.
-
Physical Appearance: Visually inspect the samples for any changes in color, clarity (for solutions), or morphology (for solids).
-
Solubility: Test the solubility of the solid material in a relevant solvent.
-
-
Data Analysis and Reporting:
-
Compile the data from all time points into a summary table.
-
Analyze the data for trends in purity, potency, and the formation of degradation products.
-
Establish a re-test period or shelf life based on predefined acceptance criteria (e.g., not more than 5% degradation).
-
Table 2: Stability Study Conditions and Testing Frequency
| Storage Condition | Testing Frequency (Months) |
| Long-Term: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
| Freezer: -20°C ± 5°C | 0, 6, 12, 24, 36 |
| Deep Freezer: -80°C ± 10°C | 0, 12, 24, 36 |
Signaling Pathway of SR 142948
SR 142948 is a selective antagonist of the neurotensin receptor (NTR), primarily acting on the NTS1 subtype, which is a G-protein coupled receptor (GPCR).[3][8] By blocking this receptor, SR 142948 inhibits the downstream signaling cascades typically initiated by the endogenous ligand, neurotensin (NT).
Caption: SR 142948 signaling pathway, illustrating its antagonistic action on the neurotensin receptor.
The binding of neurotensin to NTS1 typically activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). SR 142948 competitively binds to the NTS1 receptor, preventing neurotensin from initiating this signaling cascade.[3] This blockade of NT-induced inositol monophosphate formation and intracellular calcium mobilization is a key aspect of its pharmacological activity.[2][3]
References
- 1. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. pharmtech.com [pharmtech.com]
- 7. stabilityhub.com [stabilityhub.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SR 142948-C3-NHMe for the Investigation of Psychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948-C3-NHMe is the methylated derivative of SR 142948, a potent and selective, non-peptide antagonist of neurotensin (B549771) (NT) receptors.[1][2][3] While specific pharmacological data for this compound is not extensively available in the public domain, its parent compound, SR 142948 (also referred to as SR 142948A), has been well-characterized. It is presumed that this compound exhibits a similar pharmacological profile. SR 142948 demonstrates high affinity for both neurotensin receptor subtypes, NT1 and NT2, and possesses excellent oral bioavailability and brain permeability, making it a valuable tool for investigating the role of the neurotensin system in the central nervous system (CNS).[1][4]
The neurotensin system is implicated in the pathophysiology of several psychiatric disorders, including schizophrenia, addiction, and mood disorders, primarily through its modulation of dopaminergic and glutamatergic neurotransmission.[2][5] As a neurotensin receptor antagonist, SR 142948 and by extension, this compound, offer a powerful means to probe these interactions and evaluate the therapeutic potential of NT receptor blockade.
These application notes provide a summary of the known quantitative data for SR 142948, detailed protocols for its use in key in vitro and in vivo experiments, and diagrams to visualize its mechanism of action and experimental workflows.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of SR 142948 in various experimental systems. This data is crucial for designing and interpreting experiments aimed at investigating psychiatric disorders.
| Parameter | Value | System/Cell Line | Reference |
| IC50 | 1.19 nM | h-NTR1-CHO cells ([125I-Tyr3]NT binding) | [1][3] |
| 0.32 nM | HT-29 cells ([125I-Tyr3]NT binding) | [1][3] | |
| 3.96 nM | Adult rat brain ([125I-Tyr3]NT binding) | [1][3] | |
| 3.9 nM | HT-29 cells (NT-induced inositol (B14025) monophosphate formation) | [1][3] | |
| Kd | 3.5 nM | Rat brain membrane homogenates ([3H]SR 142948A binding) | [4] |
| 6.8 nM | Levocabastine-insensitive NT1 receptors | [4] | |
| 4.8 nM | Levocabastine-sensitive NT2 receptors | [4] | |
| Bmax | 508 fmol/mg protein | Rat brain membrane homogenates ([3H]SR 142948A binding) | [4] |
Signaling Pathways and Mechanism of Action
This compound is expected to act as an antagonist at neurotensin receptors (NTRs), which are G-protein coupled receptors. Upon binding of the endogenous ligand neurotensin, NTRs, particularly the well-characterized NTS1 subtype, activate downstream signaling cascades, including the mobilization of intracellular calcium and the formation of inositol phosphates. By blocking the binding of neurotensin, this compound can inhibit these signaling events.
Figure 1: Neurotensin Receptor Signaling Pathway Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for neurotensin receptors in a competitive binding experiment.
Figure 2: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., adult rat brain) or cells expressing the neurotensin receptor (e.g., h-NTR1-CHO or HT-29 cells) in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled neurotensin analog (e.g., [125I-Tyr3]NT), and a range of concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled neurotensin).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Behavioral Assessment: Neurotensin-Induced Turning Behavior
This protocol assesses the in vivo efficacy of this compound in blocking a neurotensin-mediated behavioral response in rodents.
Methodology:
-
Animal Model: Use male Swiss albino CD1 mice.[1]
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, p.o.) at various doses.[1] A vehicle control group should also be included.
-
Neurotensin Injection: After a specified pretreatment time, unilaterally inject a small dose of neurotensin (e.g., 10 pg/mouse) into the striatum.[1]
-
Behavioral Observation: Immediately after the intrastriatal injection, place the mice in an observation arena and record the number of contralateral turns (turns away from the side of the injection) for a defined period.
-
Data Analysis: Compare the number of turns in the this compound-treated groups to the vehicle-treated group. A dose-dependent reduction in turning behavior indicates effective antagonism of neurotensin receptors in the brain.[4]
Application in Psychiatric Disorder Research
The rationale for using this compound in psychiatric research is based on the interaction between the neurotensin and dopamine (B1211576) systems, which is a key area of investigation in disorders like schizophrenia.
Figure 3: Rationale for NTR Antagonism in Psychiatric Disorders.
By blocking neurotensin receptors, this compound can be used to investigate the consequences of inhibiting neurotensin's modulatory effects on dopamine pathways. For example, studies have shown that SR 142948 can attenuate amphetamine-induced hyperactivity, a model relevant to psychosis. It can also be used to study the role of neurotensin in cognitive processes and its potential as a cognitive enhancer in the context of psychiatric illnesses.
Conclusion
This compound, as a potent neurotensin receptor antagonist, represents a critical research tool for elucidating the role of the neurotensin system in the pathophysiology and treatment of psychiatric disorders. The provided data and protocols for its parent compound, SR 142948, serve as a strong foundation for designing and executing experiments to explore these complex neurological conditions. Researchers are encouraged to establish specific dose-response relationships and pharmacokinetic profiles for this compound in their specific experimental models.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR-142948 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
SR 142948-C3-NHMe solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with SR 142948-C3-NHMe. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the methylated derivative of SR 142948.[1] SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[2] Neurotensin receptors are involved in various physiological processes.[3] As an antagonist, SR 142948, and by extension this compound, is expected to block the signaling pathways activated by the endogenous ligand, neurotensin.
Q2: What are the known solvents for this compound?
A2: Direct quantitative solubility data for this compound is limited. However, it is suggested that the compound may be soluble in Dimethyl Sulfoxide (DMSO). If solubility issues persist, trying other solvents such as water, ethanol, or Dimethylformamide (DMF) is recommended.[4] For the parent compound, SR 142948, solubility has been reported in DMSO and water.[5]
Q3: Are there established formulations for in vivo studies?
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% (20% SBE-β-CD in saline).
-
10% DMSO and 90% corn oil.
These formulations for the parent compound may serve as a starting point for developing a suitable formulation for this compound, though optimization will be necessary.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Testing Workflow
It is recommended to start with small quantities of the compound to avoid significant loss of valuable material.
Caption: A simple workflow for the initial assessment of this compound solubility.
Solutions for Poor Solubility
If initial attempts to dissolve this compound in a single solvent are unsuccessful, consider the following strategies. Many poorly soluble drugs require formulation strategies to enhance their solubility and bioavailability.[6][7]
1. Co-Solvent Systems:
The use of a mixture of solvents, known as co-solvents, can significantly improve the solubility of poorly soluble compounds.[3][8] This technique works by reducing the interfacial tension between the aqueous solution and a hydrophobic solute.[3]
-
Recommended Co-solvents: Based on formulations for the parent compound, consider combinations of DMSO with other solvents like PEG300, Tween-80, or saline.
2. pH Adjustment:
The solubility of a compound can often be influenced by the pH of the solution.
-
Protocol:
-
Prepare a suspension of this compound in an aqueous buffer.
-
Gradually add small amounts of an acidic or basic solution to adjust the pH.
-
Monitor for dissolution after each pH adjustment.
-
3. Use of Excipients:
Excipients are inactive substances used as a carrier for the active ingredient.
-
Cyclodextrins: These are used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used in formulations for the parent compound, SR 142948.
-
Surfactants: Surfactants like Tween 80 can increase solubility by forming micelles that encapsulate the drug molecules.[8]
4. Particle Size Reduction:
Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate.[3][8]
-
Methods: Techniques such as micronization or sonication of a suspension can be employed to reduce particle size.[3]
Quantitative Solubility Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the solubility data found for the parent compound, SR 142948 . This may provide a useful reference point for your experiments.
| Solvent System | Concentration Achieved |
| DMSO | 100 mg/mL (145.80 mM) |
| Water | 17.15 mg/mL (25 mM) [5] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 mg/mL (7.29 mM) |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (7.29 mM) |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (7.29 mM) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound.
-
Add the required volume of DMSO to achieve the target concentration.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System (Based on SR 142948)
-
Prepare a stock solution of the compound in DMSO (e.g., 50 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Sequentially add the co-solvents. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would add the DMSO stock, then PEG300, mix, then Tween-80, mix, and finally add the saline to the final volume.
-
Ensure the solution is clear and homogenous before use.
Signaling Pathway
This compound is an antagonist of the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). Activation of NTS1 by its endogenous ligand, neurotensin, triggers multiple downstream signaling cascades. As an antagonist, this compound is expected to block these pathways.
Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTS1).
References
- 1. uspnf.com [uspnf.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Neurotensin - Wikipedia [en.wikipedia.org]
- 8. ovid.com [ovid.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SR 142948-C3-NHMe Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of SR 142948-C3-NHMe, a neurotensin (B549771) receptor antagonist. The information provided is primarily based on studies of its parent compound, SR 142948, and should be adapted as a starting point for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the methylated derivative of SR 142948, a potent and selective non-peptide neurotensin receptor (NTR) antagonist. It competitively binds to neurotensin receptors, primarily the NTS1 subtype, blocking the downstream signaling pathways initiated by the endogenous ligand, neurotensin (NT).[1] This antagonism inhibits various NT-induced effects, including inositol (B14025) monophosphate formation and intracellular calcium mobilization.[1][2]
Q2: What are the expected in vivo effects of this compound?
A2: Based on studies with SR 142948, administration of this antagonist is expected to block physiological and behavioral effects induced by neurotensin. These include the inhibition of NT-induced hypothermia, analgesia, and turning behavior in rodent models.[1][2] It has also been shown to prevent the enhancement of acetylcholine (B1216132) release in the striatum produced by neurotensin.[1][2] Due to its ability to cross the blood-brain barrier, it is a valuable tool for studying the role of the neurotensin system in the central nervous system.[1]
Q3: What is a recommended starting dose for in vivo studies with this compound?
Troubleshooting Guide for In Vivo Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | Inadequate dose | Perform a dose-response study to determine the optimal dose. Consider that the bioavailability of the C3-NHMe derivative might differ from the parent compound. |
| Poor compound solubility or stability | Ensure proper formulation of the compound. SR 142948 can be dissolved in DMSO and then diluted in vehicles like corn oil, PEG300/Tween-80/saline, or SBE-β-CD in saline.[1] Prepare fresh solutions for each experiment. | |
| Incorrect route of administration | SR 142948 is orally active.[1][2] However, intraperitoneal (i.p.) injection has also been used.[1][2] The choice of administration route can significantly impact pharmacokinetics and efficacy. | |
| Unexpected Side Effects | Off-target effects | While SR 142948 is selective for neurotensin receptors, high doses may lead to off-target effects. Lower the dose and re-evaluate the effects. |
| Vehicle-related toxicity | Run a vehicle-only control group to rule out any effects of the delivery vehicle. | |
| High Variability in Results | Inconsistent dosing | Ensure accurate and consistent administration of the compound. |
| Animal-to-animal variability | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age, weight, and genetic background. |
Quantitative Data Summary
The following tables summarize reported in vivo dosages for the parent compound, SR 142948. These should be used as a reference for designing initial dose-finding studies for this compound.
Table 1: In Vivo Efficacy of SR 142948 in Mice
| Dose | Route of Administration | Animal Model | Observed Effect | Reference |
| 2 µg/kg | p.o. | CD1 mice | Inhibited NT-induced turning behavior. | [1] |
| 4 mg/kg | p.o. | Mice | Partially blocked NT-induced hypothermia (54% inhibition). | [1] |
| 0.04-640 x 10⁻³ mg/kg | p.o. | Mice | Dose-dependently inhibited NT-induced turning behavior. | [2] |
Table 2: In Vivo Efficacy of SR 142948 in Rats
| Dose | Route of Administration | Animal Model | Observed Effect | Reference |
| 0.01, 0.03, 0.3 mg/kg | i.p. | Rats | Dose-dependently prevented NT-enhanced acetylcholine release. | [1] |
| 2 mg/kg | p.o. | Rats | Partially blocked NT-induced hypothermia (53% inhibition). | [1] |
| 0.1 mg/kg | i.p. | Rats | Completely antagonized NT-evoked acetylcholine release in the striatum. | [2] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the neurotensin receptor signaling pathway and a general workflow for in vivo studies.
Caption: Neurotensin (NT) signaling via the NTS1 receptor and its inhibition by this compound.
Caption: A generalized workflow for in vivo experiments using this compound.
Experimental Protocols
Below are generalized methodologies for key in vivo experiments based on studies with SR 142948. These should be adapted and optimized for your specific research goals.
NT-Induced Turning Behavior in Mice
-
Objective: To assess the ability of this compound to block the rotational behavior induced by unilateral intrastriatal injection of neurotensin.
-
Animals: Male CD1 mice (25-30 g).
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
After a predetermined pretreatment time, unilaterally inject neurotensin (e.g., 10 pg in 0.5 µL of saline) into the striatum.
-
Immediately place the mouse in an observation chamber.
-
Record the number of full contralateral turns (away from the side of injection) for a defined period (e.g., 20 minutes).
-
-
Data Analysis: Compare the number of turns in the this compound treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
NT-Induced Hypothermia in Rodents
-
Objective: To evaluate the efficacy of this compound in preventing the drop in body temperature induced by central administration of neurotensin.
-
Animals: Male mice or rats.
-
Procedure:
-
Measure the baseline rectal temperature of the animals.
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, administer neurotensin intracerebroventricularly (i.c.v.).
-
Measure rectal temperature at regular intervals (e.g., every 30 minutes for 2 hours) post-NT injection.
-
-
Data Analysis: Compare the change in body temperature from baseline between the antagonist-treated and vehicle-treated groups.
Striatal Acetylcholine Release in Rats (In Vivo Microdialysis)
-
Objective: To determine if this compound can block the neurotensin-induced increase in acetylcholine release in the striatum.
-
Animals: Male rats.
-
Procedure:
-
Implant a microdialysis probe into the striatum of anesthetized rats.
-
Allow the animals to recover from surgery.
-
On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer this compound or vehicle (e.g., i.p.).
-
After the pretreatment period, introduce neurotensin into the perfusion medium.
-
Continue to collect dialysate samples.
-
Analyze the concentration of acetylcholine in the dialysate samples using a suitable method (e.g., HPLC).
-
-
Data Analysis: Calculate the percentage change in acetylcholine release from baseline and compare the response between the different treatment groups.
References
potential off-target effects of SR 142948-C3-NHMe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the potent, non-peptide neurotensin (B549771) receptor antagonist, SR 142948-C3-NHMe (also known as SR 142948A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a highly potent and selective antagonist of neurotensin (NT) receptors.[1][2] It is a non-peptide molecule that readily crosses the blood-brain barrier and is orally active.[1][2] Its primary targets are the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2), for which it displays high, nanomolar affinity.[3]
Q2: How does this compound differ from its predecessor, SR 48692?
This compound is a structural analog of SR 48692 but exhibits a broader spectrum of activity. While SR 48692 is more selective for the NTS1 receptor, this compound is a potent antagonist at both NTS1 and NTS2 receptors.[2][4] This difference in receptor activity may account for the observation that this compound can block certain in vivo effects of neurotensin, such as hypothermia and analgesia, that are not affected by SR 48692.[2]
Q3: What are the known on-target effects of this compound?
As a neurotensin receptor antagonist, this compound blocks the physiological effects induced by the binding of neurotensin to its receptors. In vitro, it has been shown to inhibit neurotensin-induced inositol (B14025) monophosphate formation and intracellular calcium mobilization.[2][5] In vivo, it can antagonize neurotensin-induced behaviors such as turning, as well as hypothermia and analgesia.[2]
Q4: Is there any information on the off-target effects of this compound?
Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound against a broad panel of receptors, ion channels, and enzymes. The original characterization studies describe the compound as "selective" for neurotensin receptors, but the full extent of this selectivity has not been publicly documented. Researchers should exercise caution and consider the possibility of off-target effects in their experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected physiological or behavioral effects in vivo not consistent with neurotensin receptor blockade. | Potential Off-Target Effects: The compound may be interacting with other receptors or biological targets. | 1. Literature Review: Search for any emerging studies on the pharmacology of this compound or related compounds. 2. Control Experiments: Include additional control groups using structurally and functionally distinct neurotensin receptor antagonists, if available. 3. Off-Target Screening: If the unexpected effect is significant and reproducible, consider performing or commissioning a broad off-target screening panel to identify potential interactions. |
| Variability in experimental results between batches of the compound. | Compound Purity and Stability: Impurities or degradation of the compound can lead to inconsistent results. | 1. Verify Purity: Ensure the purity of each new batch of this compound using appropriate analytical methods (e.g., HPLC, LC-MS). 2. Proper Storage: Store the compound as recommended by the supplier to prevent degradation. |
| In vitro assay shows lower than expected potency. | 1. Assay Conditions: Suboptimal assay conditions (e.g., buffer composition, incubation time, cell line expression levels) can affect apparent potency. 2. Compound Solubility: Poor solubility of the compound in the assay buffer can lead to an underestimation of its potency. | 1. Optimize Assay: Systematically optimize assay parameters. 2. Check Solubility: Confirm the solubility of this compound in your assay medium and consider the use of a suitable solvent. |
Quantitative Data
Table 1: In Vitro Binding Affinity of this compound for Neurotensin Receptors
| Preparation | Radioligand | IC₅₀ (nM) | Reference |
| h-NTR1-CHO cell membranes | [¹²⁵I-Tyr³]NT | 1.19 ± 0.15 | [5] |
| HT 29 cell membranes | [¹²⁵I-Tyr³]NT | 0.32 | N/A |
| Adult rat brain membranes | [¹²⁵I-Tyr³]NT | 3.96 | N/A |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay | Cell Line | NT Concentration (nM) | IC₅₀ (nM) | Reference |
| Inositol Monophosphate Formation | HT 29 | 10 | 3.9 ± 0.07 | [5] |
| Inositol Monophosphate Formation | HT 29 | 100 | 11 ± 4.3 | [5] |
| Inositol Monophosphate Formation | HT 29 | 1000 | 53 ± 3.1 | [5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Neurotensin Receptors
This protocol is a generalized procedure based on the methodologies described in the literature for assessing the binding affinity of this compound.
-
Membrane Preparation: Homogenize tissue (e.g., adult rat brain) or cells expressing neurotensin receptors (e.g., h-NTR1-CHO cells) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times. Resuspend the final membrane pellet in the binding buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [¹²⁵I-Tyr³]NT), and varying concentrations of this compound or a non-labeled competitor for non-specific binding determination.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
Protocol 2: Inositol Monophosphate (IP) Accumulation Assay
This protocol outlines a general method for measuring the functional antagonist activity of this compound on Gq-coupled neurotensin receptors.
-
Cell Culture: Culture cells endogenously or recombinantly expressing NTS1 receptors (e.g., HT-29 cells) in a suitable medium.
-
Cell Plating: Seed the cells in a multi-well plate and grow to an appropriate confluency.
-
Labeling (Optional): For traditional assays, label the cells with [³H]-myo-inositol overnight. For modern HTRF assays, this step is not necessary.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Agonist Stimulation: Add a fixed concentration of neurotensin to stimulate IP accumulation.
-
Lysis and IP Measurement: Lyse the cells and measure the accumulated inositol monophosphate using a commercially available kit (e.g., HTRF IP-One assay).
-
Data Analysis: Calculate the IC₅₀ value by fitting the concentration-response data to a suitable pharmacological model.
Visualizations
Caption: Neurotensin (NT) signaling pathway and the antagonistic action of SR 142948.
Caption: General experimental workflow for characterizing the effects of SR 142948.
References
- 1. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Troubleshooting Non-Peptide Receptor Antagonist Experiments
Welcome to the Technical Support Center for non-peptide receptor antagonist experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered in the lab. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My non-peptide antagonist shows little to no activity in my functional assay.
A lack of antagonist activity can be due to several factors, ranging from compound integrity to assay conditions. Here’s a systematic approach to troubleshoot this issue.
-
Is your antagonist soluble in the assay buffer?
-
Problem: Non-peptide antagonists are often hydrophobic and may precipitate in aqueous buffers, reducing the effective concentration.[1]
-
Solution:
-
Visual Inspection: Check for any precipitate or cloudiness in your antagonist stock and final assay solutions.
-
Solubility Test: Before the main experiment, perform a small-scale solubility test at the highest desired concentration.
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it serially into your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
-
Sonication: Gentle sonication can help dissolve the compound.[1][2]
-
pH Adjustment: The solubility of some compounds can be improved by adjusting the pH of the buffer.[3]
-
-
-
Is the agonist concentration appropriate?
-
Problem: If the agonist concentration is too high, it can overcome the inhibitory effect of a competitive antagonist.
-
Solution:
-
Agonist Dose-Response Curve: Determine the EC50 and EC80 values of your agonist in your specific assay system.
-
Optimal Agonist Concentration: For antagonist profiling, use an agonist concentration at or near its EC80. This provides a robust signal window to observe inhibition.
-
-
-
Have you confirmed the integrity of your compound?
-
Problem: The non-peptide antagonist may have degraded over time or due to improper storage.
-
Solution:
-
Proper Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C and protected from light and moisture.[1]
-
Fresh Stock Solutions: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1]
-
Purity Analysis: If in doubt, verify the purity and identity of your compound using analytical methods like HPLC-MS.
-
-
-
Is your assay system optimized?
-
Problem: The assay may not be sensitive enough to detect antagonism.
-
Solution:
-
Positive Control: Include a known antagonist for your receptor of interest to validate the assay's ability to detect inhibition.
-
Cell Health and Receptor Expression: Ensure that the cells used in the assay are healthy and express a sufficient number of receptors. Low receptor density can lead to a small signal window.
-
Incubation Times: Optimize the pre-incubation time of the antagonist to ensure it has reached binding equilibrium before adding the agonist.
-
-
Issue 2: My antagonist displays unexpected agonist activity.
This is a known phenomenon in pharmacology and can be attributed to several mechanisms.
-
Could it be partial agonism?
-
Problem: The compound may not be a silent antagonist but a partial agonist. A partial agonist can act as an antagonist in the presence of a full agonist by competing for the same binding site, while eliciting a submaximal response on its own.
-
Solution:
-
Test in the Absence of an Agonist: Run the assay with the antagonist alone across a range of concentrations. If it elicits a response that is lower than the maximal response of a full agonist, it is likely a partial agonist.
-
Schild Analysis: Perform a Schild analysis to determine if the antagonism is competitive.
-
-
-
Is there constitutive receptor activity in your system?
-
Problem: Some receptor systems exhibit basal activity even without an agonist. An inverse agonist will reduce this basal activity, which can appear as a functional response.
-
Solution:
-
Measure Basal Activity: Quantify the baseline signal of your assay in the absence of any ligands.
-
Test for Inverse Agonism: Add the antagonist alone and observe if it decreases the basal signal.
-
-
-
Are there off-target effects?
-
Problem: The antagonist might be interacting with other receptors or signaling molecules in your cells, leading to the observed agonist effect.[4][5][6]
-
Solution:
-
Use a Control Cell Line: Test the compound in a cell line that does not express the target receptor. If agonist activity is still observed, it is likely an off-target effect.
-
Selective Antagonist: Use a known selective antagonist for the target receptor to see if it can block the agonist effect of your compound.
-
Computational Prediction: Utilize computational tools to predict potential off-target interactions.[4][5]
-
-
Issue 3: How do I handle a non-peptide antagonist with poor solubility?
Poor aqueous solubility is a frequent challenge with non-peptide small molecules.
-
What are the initial steps to improve solubility?
-
Solution:
-
Prepare High-Concentration Stock in Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1] Other options include ethanol (B145695) or dimethylformamide (DMF).
-
Stepwise Dilution: When preparing working solutions, add the organic stock to the aqueous buffer slowly while vortexing to prevent precipitation.[2]
-
Warming: Gently warming the solution to 37°C can sometimes improve solubility, but be cautious of compound stability at higher temperatures.[1]
-
-
-
What if precipitation still occurs in the final assay medium?
-
Solution:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of the antagonist in the assay.
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween-80 or Pluronic F-68 can help maintain solubility.[1]
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Formulation with Serum Proteins: If compatible with the assay, the presence of serum proteins like bovine serum albumin (BSA) can help solubilize hydrophobic compounds.
-
-
Data Presentation
Quantitative data from antagonist characterization experiments should be presented clearly to allow for easy comparison.
Table 1: Hypothetical Competitive Binding Assay Data for Antagonist X
| [Antagonist X] (M) | Log [Antagonist X] | % Inhibition |
| 1.00E-11 | -11.0 | 2.5 |
| 1.00E-10 | -10.0 | 10.2 |
| 1.00E-09 | -9.0 | 25.8 |
| 1.00E-08 | -8.0 | 51.3 |
| 1.00E-07 | -7.0 | 78.9 |
| 1.00E-06 | -6.0 | 95.1 |
| 1.00E-05 | -5.0 | 98.6 |
This data can be used to generate a dose-response curve and calculate the IC50 value.
Table 2: Summary of Potency and Affinity for Antagonist X
| Parameter | Value | Method |
| IC50 | 9.8 nM | Competitive Radioligand Binding |
| Ki | 4.9 nM | Cheng-Prusoff Calculation |
| IC50 | 25.4 nM | cAMP Functional Assay |
Note: The Ki value was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), assuming a radioligand concentration [L] of 1 nM and a radioligand Kd of 1 nM.[7]
Experimental Protocols
1. Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a non-peptide antagonist.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-ligand).
-
Non-peptide antagonist (test compound).
-
Known high-affinity ligand for non-specific binding determination.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and antagonist to their working concentrations in ice-cold assay buffer. The antagonist should be prepared in a dilution series.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-Specific Binding (NSB): Cell membranes + radioligand + excess known ligand.
-
Competition: Cell membranes + radioligand + varying concentrations of the non-peptide antagonist.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Determine the percent inhibition of specific binding at each antagonist concentration.
-
Plot percent inhibition versus the log concentration of the antagonist to generate a dose-response curve.
-
Use non-linear regression to fit the data and determine the IC50 value.[9]
-
Calculate the Ki value using the Cheng-Prusoff equation.[7]
-
2. cAMP Functional Assay (for Gs or Gi-coupled receptors)
This protocol measures the ability of an antagonist to inhibit agonist-induced changes in intracellular cyclic AMP (cAMP).
-
Materials:
-
Cells expressing the target Gs or Gi-coupled receptor.
-
Agonist for the target receptor.
-
Non-peptide antagonist (test compound).
-
Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of the non-peptide antagonist diluted in stimulation buffer. Incubate for a sufficient time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.[7][10]
-
Agonist Stimulation: Add the agonist at its EC80 concentration to all wells except the basal control wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.[11]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.[11]
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist-induced cAMP response for each antagonist concentration.
-
Plot percent inhibition versus the log concentration of the antagonist.
-
Use non-linear regression to determine the IC50 value.
-
3. Calcium Flux Assay (for Gq-coupled receptors)
This assay measures the ability of an antagonist to block agonist-induced release of intracellular calcium.
-
Materials:
-
Cells expressing the target Gq-coupled receptor.
-
Agonist for the target receptor.
-
Non-peptide antagonist (test compound).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with HEPES).
-
A fluorescence plate reader with kinetic reading capability (e.g., FLIPR).[12]
-
-
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture overnight.[13]
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[13]
-
Antagonist Addition: Add varying concentrations of the antagonist to the wells.
-
Measurement: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject the agonist at its EC80 concentration into the wells and immediately begin kinetic measurement of the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percent inhibition of the agonist-induced calcium flux for each antagonist concentration.
-
Plot percent inhibition versus the log concentration of the antagonist and fit the curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Gq-coupled receptor signaling pathway and antagonist inhibition.
Caption: Gs and Gi-coupled receptor signaling pathways.
Experimental Workflows
Caption: High-level workflow for non-peptide antagonist screening.
Caption: Logical workflow for troubleshooting lack of antagonist activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SR 142948-C3-NHMe Experiments
Disclaimer: This technical support guide is primarily based on data available for the closely related neurotensin (B549771) receptor antagonist, SR 142948. While SR 142948-C3-NHMe is the methylated form of SR 142948, specific experimental data for this derivative is limited. The following troubleshooting advice and protocols are provided with the assumption of similar experimental behavior and should be adapted as needed for your specific research context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the methylated derivative of SR 142948, a potent and selective non-peptide antagonist of the neurotensin receptors (NTRs), particularly the high-affinity neurotensin receptor 1 (NTS1).[1][2][3] Its primary mechanism of action is to block the binding of the endogenous ligand, neurotensin (NT), to its receptors, thereby inhibiting downstream signaling pathways.[4] This antagonism prevents NT-induced physiological effects such as hypothermia, analgesia, and modulation of dopamine (B1211576) pathways.[1][3]
Q2: What are the key differences between SR 142948 and this compound?
This compound is the methylated version of SR 142948.[5] While specific data for the methylated compound is scarce, methylation is a common chemical modification in drug development that can alter properties such as solubility, metabolic stability, and cell permeability. Researchers should consider that these properties might differ between the two compounds, potentially affecting experimental outcomes.
Q3: In which research areas is this compound likely to be used?
Given its function as a neurotensin receptor antagonist, this compound is relevant for studies in neuroscience and oncology. Research applications may include the investigation of psychiatric disorders, pain management, and the growth of certain cancers where neurotensin receptors are overexpressed, such as in pancreatic and colorectal cancers.[4]
Troubleshooting Guide
Issue 1: High variability in replicate measurements of NT receptor antagonism.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Compound Concentration | Ensure accurate and consistent preparation of the this compound stock solution and working dilutions. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Health and Density | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Variability in cell health can significantly impact receptor expression and signaling. |
| Assay Timing and Incubation | Strictly adhere to a consistent timeline for all experimental steps, including pre-incubation with the antagonist, addition of neurotensin, and final measurement. |
| Reagent Quality | Use high-quality, fresh reagents, including the neurotensin peptide. Degradation of reagents can lead to inconsistent results. |
Issue 2: Lower than expected antagonist potency (High IC50 value).
| Potential Cause | Troubleshooting Suggestion |
| Compound Degradation | SR 142948 and its derivatives should be stored properly, typically at +4°C for solid compounds.[2] Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment. |
| Incorrect Assay Conditions | Optimize assay parameters such as buffer composition, pH, and temperature. Ensure these are consistent with established protocols for neurotensin receptor binding or functional assays. |
| Presence of Serum in Media | Components in serum can bind to the compound, reducing its effective concentration. Consider performing assays in serum-free media or reducing the serum percentage during the experiment. |
| Cell Line Receptor Expression | Verify the expression level of the target neurotensin receptor (e.g., NTS1) in your cell line. Low receptor expression will result in a weaker signal and potentially an overestimation of the IC50. |
Issue 3: Poor solubility of the compound.
| Potential Cause | Troubleshooting Suggestion |
| Improper Solvent | For SR 142948, DMSO is a common solvent for creating stock solutions.[2] Ensure the final concentration of the solvent in your assay is low and does not affect cell viability or the assay itself. |
| Precipitation in Aqueous Solutions | When diluting the DMSO stock solution into aqueous buffers, precipitation can occur. To aid dissolution, you can try gentle heating and/or sonication. Prepare working solutions fresh and inspect for any visible precipitate before use.[1] |
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC50) values for the parent compound, SR 142948, in various experimental systems. These values can serve as a benchmark when designing experiments with this compound.
| Experimental System | Parameter Measured | IC50 Value (nM) |
| h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT Binding | 1.19[1] |
| HT-29 cells | [¹²⁵I-Tyr³]NT Binding | 0.32[1] |
| Adult rat brain | [¹²⁵I-Tyr³]NT Binding | 3.96[1] |
| HT-29 cells | NT-induced inositol (B14025) monophosphate formation | 3.9[1][3] |
Experimental Protocols
Protocol 1: Preparation of SR 142948 Stock Solution
This protocol is based on the parent compound SR 142948 and should be adapted for this compound based on its specific properties.
-
Weighing: Accurately weigh the required amount of SR 142948 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term storage, +4°C is recommended.[2]
Protocol 2: In Vitro Neurotensin Receptor Binding Assay
This is a general workflow for a competitive binding assay.
-
Cell Culture: Plate cells expressing the neurotensin receptor (e.g., HT-29 or CHO-hNTR1) in an appropriate plate format and grow to the desired confluency.
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a solution of radiolabeled neurotensin (e.g., [¹²⁵I-Tyr³]NT) at a concentration near its Kd for the receptor.
-
Prepare a high concentration of unlabeled neurotensin for determining non-specific binding.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted this compound to the wells.
-
Add the radiolabeled neurotensin to all wells.
-
To determine non-specific binding, add the high concentration of unlabeled neurotensin to a subset of wells.
-
Incubate the plate for a specified time at the appropriate temperature to allow binding to reach equilibrium.
-
-
Washing and Detection:
-
Wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NTSR1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Neurotensin Receptor | DC Chemicals [dcchemicals.com]
ensuring consistent SR 142948-C3-NHMe delivery in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for the consistent in vivo delivery of SR 142948, a potent, non-peptide neurotensin (B549771) receptor (NTR) antagonist. While the specific nomenclature "SR 142948-C3-NHMe" may refer to a particular salt or analog, the guidance provided here is based on the well-characterized compound SR 142948 (also known as SR 142948A).
Frequently Asked Questions (FAQs)
Q1: What is SR 142948 and what is its primary mechanism of action?
A1: SR 142948 is a selective, non-peptide antagonist of neurotensin receptors (NTRs), particularly the NTS1 and NTS2 receptor subtypes.[1] It binds with high affinity (IC50 = 0.32 - 3.96 nM) to these receptors, blocking the downstream signaling pathways initiated by the endogenous ligand, neurotensin.[2][3][4] Its mechanism involves inhibiting effects such as inositol (B14025) monophosphate formation and intracellular calcium mobilization.[5][6][7] Due to its ability to cross the blood-brain barrier and its oral activity, it is a valuable tool for studying the role of neurotensin in the central nervous system, including its involvement in psychiatric disorders, pain, and thermoregulation.[5][6]
Q2: What are the recommended storage conditions for SR 142948?
A2: For long-term stability, SR 142948 powder should be stored at +4°C.[2][3] Once reconstituted into a stock solution, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[5]
Q3: Is SR 142948 orally bioavailable?
A3: Yes, SR 142948 is characterized as an orally active antagonist in vivo.[2][3][6] Studies have shown its efficacy when administered via oral gavage (p.o.) in mice and rats, where it effectively antagonized neurotensin-induced behaviors.[5][6][7]
Q4: What are the known species differences in response to SR 142948?
A4: While SR 142948 has demonstrated efficacy in both mice and rats, researchers should be aware of potential interspecies differences in physiology that can affect drug performance.[6][8][9] Factors such as metabolism, plasma protein binding, and differences in neurotensin receptor distribution can lead to variations in pharmacokinetic and pharmacodynamic profiles.[8][9][10] It is crucial to perform dose-response studies in the specific animal model being used.
Troubleshooting Inconsistent In Vivo Delivery
This guide addresses common issues encountered during in vivo experiments with SR 142948.
| Problem | Potential Cause | Recommended Solution |
| Variable or no observable effect at expected doses. | 1. Poor Solubility/Precipitation: The compound may have crashed out of solution before or after administration. | 1. Review the formulation protocol. Ensure the correct solvents and order of addition are used. Gentle heating and/or sonication can aid dissolution.[5] Consider using a vehicle with higher solubilizing capacity (see Table 2). |
| 2. Compound Degradation: Improper storage of stock solutions or working solutions can lead to loss of potency. | 2. Prepare fresh working solutions for each experiment from properly stored, aliquoted stock solutions. Avoid repeated freeze-thaw cycles.[5] | |
| 3. Incorrect Administration: Issues with injection technique (e.g., subcutaneous leakage during an intraperitoneal injection) can lead to inconsistent dosing. | 3. Ensure proper training on administration techniques for the chosen route (e.g., oral gavage, i.p. injection). Verify the full dose was delivered. | |
| Unexpected toxicity or adverse events. | 1. Vehicle Toxicity: The solvent vehicle itself may be causing adverse effects at the administered volume. | 1. Run a vehicle-only control group to assess baseline toxicity. If necessary, explore alternative, less toxic vehicle formulations. |
| 2. Off-Target Effects: Although selective, high concentrations may lead to off-target pharmacology. | 2. Perform a dose-response study to identify the minimum effective dose. Review literature for known off-target activities of NTR antagonists. | |
| 3. High Compound Concentration: Too high a concentration in the formulation can cause local irritation or precipitation at the injection site. | 3. Lower the concentration and increase the injection volume if possible, while respecting animal welfare guidelines for maximum injection volumes. | |
| High variability between subjects. | 1. Inconsistent Formulation: The drug may not be homogeneously dissolved or suspended in the vehicle, leading to different doses for each animal. | 1. Ensure the formulation is a clear solution or a uniform suspension. Vortex or sonicate the solution before drawing each dose. |
| 2. Biological Variability: Natural physiological differences between animals (e.g., metabolism, absorption rate) can contribute to variability.[11] | 2. Increase the number of animals per group to improve statistical power. Ensure animals are of similar age, weight, and from the same supplier. |
Data Summary Tables
Table 1: Physicochemical and Solubility Data for SR 142948
| Property | Value | Source |
| Molecular Weight | 685.86 g/mol | [2][3] |
| Formula | C₃₉H₅₁N₅O₆ | [2][3] |
| Max Solubility in DMSO | 51.44 - 100 mg/mL (75 - 145.80 mM) | [3][4][12] |
| Max Solubility in Water | 17.15 mg/mL (25 mM) | [2][3][4] |
| Purity | ≥97% (HPLC) | [2][3] |
Table 2: Example In Vivo Vehicle Formulations for SR 142948
| Formulation Composition | Max Achieved Solubility | Route | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (7.29 mM) | Parenteral | [5][12] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (7.29 mM) | Parenteral | [5][12] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (7.29 mM) | Oral/Parenteral | [5][12] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of SR 142948 Stock Solution (10 mM in DMSO)
-
Materials: SR 142948 powder, Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Calculation: Based on the molecular weight of 685.86 g/mol , calculate the mass of SR 142948 needed. For 1 mL of a 10 mM stock, 6.86 mg is required.
-
Procedure: a. Weigh the calculated amount of SR 142948 powder in a sterile microcentrifuge tube. b. Add the corresponding volume of DMSO to achieve the target concentration. c. Vortex thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath for a few minutes to aid dissolution.[12] d. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. e. Store aliquots at -20°C or -80°C.[5]
Protocol 2: Formulation for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a 1 mg/mL working solution using a common vehicle. The final concentration of DMSO is kept low (e.g., 5-10%) to minimize toxicity.
-
Materials: 10 mM SR 142948 stock in DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure: a. In a sterile tube, add the solvents in the following order, vortexing after each addition: i. 100 µL of 10 mM SR 142948 stock in DMSO. ii. 400 µL of PEG300. iii. 50 µL of Tween-80. iv. 450 µL of sterile saline. b. This yields 1 mL of a solution containing 1 mg/mL SR 142948 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][12] c. Visually inspect the solution to ensure it is clear and free of precipitation. Warm or sonicate briefly if necessary. d. Prepare fresh on the day of the experiment.
Visualizations
Caption: Workflow for a typical in vivo study using SR 142948.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors influencing the use and interpretation of animal models in the development of parenteral drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Understanding Biphasic Dose-Response with SR 142948A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurotensin (B549771) receptor antagonist, SR 142948A. The content is designed to address specific issues that may arise during experimentation, particularly the interpretation of biphasic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is SR 142948A and what is its primary mechanism of action?
SR 142948A is a potent, non-peptide antagonist of neurotensin (NT) receptors.[1][2] It exhibits high affinity for both neurotensin receptor subtypes, NT1 and NT2.[3] Its primary mechanism of action is to block the effects of neurotensin by competitively binding to these receptors, thereby inhibiting downstream signaling pathways.[1][2]
Q2: We are observing a biphasic or U-shaped dose-response curve in our experiments with SR 142948A. Is this a known phenomenon?
Yes, a biphasic or "bell-shaped" dose-response relationship for SR 142948A has been documented in several in vivo studies.[4] For instance, in mice, SR 142948A dose-dependently inhibits the turning behavior induced by unilateral intrastriatal injection of neurotensin, but this effect shows a biphasic profile.[1][2][4] Similarly, its antagonistic effects on neurotensin-induced hypothermia and analgesia also exhibit a bell-shaped dose-response curve, with the effect diminishing at higher doses.[4]
Q3: What could be the potential reasons for observing a biphasic dose-response with SR 142948A?
While the precise mechanisms for the biphasic effect of SR 142948A are not fully elucidated in the provided literature, several factors can contribute to such a response for receptor antagonists in general:
-
Receptor Subtype Specificity: SR 142948A binds to both NT1 and NT2 receptors with similar high affinities.[3] It's possible that at different concentrations, the drug exhibits varying degrees of functional antagonism or even off-target effects at other receptors, leading to a complex overall response.
-
Activation of Opposing Signaling Pathways: Neurotensin receptors can couple to multiple G-proteins and signaling pathways.[5][6] A biphasic response could arise if SR 142948A, at different concentrations, differentially modulates these pathways, some of which may have opposing physiological effects.
-
Feedback Mechanisms: Biological systems often have complex feedback loops. High concentrations of an antagonist might trigger compensatory mechanisms that counteract the initial inhibitory effect.
-
Off-Target Effects: At higher concentrations, the likelihood of off-target binding increases, which could introduce confounding effects and lead to a U-shaped dose-response curve.
Troubleshooting Guides
Problem: My dose-response curve for SR 142948A is not a classic sigmoidal shape and appears biphasic. How do I analyze this data?
Solution:
-
Acknowledge the Biphasic Nature: Do not force-fit the data to a standard sigmoidal model if it clearly shows a biphasic trend. This can lead to inaccurate parameter estimates, such as the IC50.
-
Utilize Appropriate Models: Employ non-linear regression models that can accommodate a biphasic or U-shaped curve. Models such as the Brain-Cousens or Cedergreen models are specifically designed for hormetic or biphasic dose-responses.[7][8]
-
Data Visualization: Plot your raw data and the fitted curve to visually inspect the goodness of fit. This will help in determining if the chosen model accurately represents the experimental data.
-
Parameter Interpretation: Carefully interpret the parameters generated by the biphasic model. These models will provide parameters that describe both the inhibitory and the stimulatory (or less inhibitory) phases of the curve.
Problem: I am not observing the expected antagonism with SR 142948A at higher concentrations. What should I check?
Solution:
-
Confirm Drug Integrity and Concentration: Ensure the stability and purity of your SR 142948A stock. Verify the accuracy of your serial dilutions.
-
Review Experimental Design:
-
Dose Range: As SR 142948A can exhibit a biphasic response, ensure your dose range is wide enough to capture both the descending and ascending parts of the curve. The disappearance of an effect at higher doses is a documented characteristic for this compound in certain assays.[4]
-
Pre-treatment Time: The timing of SR 142948A administration relative to the neurotensin challenge is crucial. Refer to established protocols for appropriate pre-incubation or pre-administration times.
-
Animal Model/Cell Line: The observed effects can be species- and tissue-dependent. Ensure the model you are using is appropriate and that the expression of neurotensin receptors is confirmed.
-
-
Consider the Specific Endpoint: The biphasic effect of SR 142948A has been specifically noted for behavioral endpoints like turning behavior, hypothermia, and analgesia.[4] In other assays, such as in vitro binding or inhibition of second messenger production, a more classical antagonist profile might be observed.[1][9]
Data Presentation
Table 1: In Vitro Binding Affinities and Potencies of SR 142948A
| Parameter | Cell/Tissue Preparation | Value | Reference |
| Kd | Rat brain membrane homogenates | 3.5 nM | [3] |
| Kd (NT1 receptors) | Rat brain membrane homogenates | 6.8 nM | [3] |
| Kd (NT2 receptors) | Rat brain membrane homogenates | 4.8 nM | [3] |
| IC50 ([¹²⁵I]-neurotensin binding) | Human umbilical vein endothelial cells | 0.24 ± 0.01 nM | [9] |
| IC50 (Inositol monophosphate formation) | HT 29 cells | 3.9 nM (against 10 nM NT) | [1][4] |
| IC50 (Intracellular Ca²⁺ mobilization) | CHO cells (human NT receptor) | 19 ± 6 nM | [9] |
| IC50 (Prostacyclin production) | Human umbilical vein endothelial cells | 17 ± 3 nM | [9] |
Table 2: In Vivo Efficacy of SR 142948A
| Experimental Model | Effect | Route of Administration | Effective Dose Range | Biphasic Profile Observed | Reference |
| NT-induced turning behavior (mice) | Inhibition | p.o. | 0.04 - 640 x 10⁻³ mg/kg | Yes | [1][2][4] |
| NT-induced hypothermia (mice & rats) | Inhibition | p.o. | 1 - 4 mg/kg (peak effect) | Yes | [4] |
| NT-induced analgesia (mice) | Inhibition | p.o. | Max effect at 4 mg/kg | Yes | [4] |
| NT-induced blood pressure changes (rats) | Inhibition | p.o. | Active at 10 µg/kg | Not specified | [9] |
| NT-evoked acetylcholine (B1216132) release (rat striatum) | Antagonism | i.p. | 0.1 mg/kg (complete) | Not specified | [1] |
| NT-evoked dopamine (B1211576) efflux (rat NAcc) | Blockade (when applied locally) | Intra-VTA | Dose-dependent | Not specified | [10] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Neurotensin-induced Inositol Monophosphate (IP1) Formation
This protocol is adapted from studies using HT 29 cells.[1][4]
-
Cell Culture: Culture HT 29 cells in the recommended medium and conditions until they reach the desired confluency.
-
Cell Plating: Seed the cells in appropriate multi-well plates.
-
Pre-incubation with SR 142948A:
-
Prepare a range of concentrations of SR 142948A.
-
Remove the culture medium and wash the cells with a suitable assay buffer.
-
Add the different concentrations of SR 142948A to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Neurotensin Stimulation:
-
Add a fixed concentration of neurotensin (e.g., 10 nM) to the wells already containing SR 142948A.
-
Incubate for a specified duration to allow for IP1 accumulation (e.g., 30-60 minutes) at 37°C.
-
-
Lysis and IP1 Detection:
-
Lyse the cells according to the manufacturer's protocol of the IP1 detection kit being used.
-
Measure the accumulated IP1 using a suitable method, such as a competitive immunoassay (e.g., HTRF).
-
-
Data Analysis:
-
Plot the IP1 levels against the concentration of SR 142948A.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Antagonism of Neurotensin-Induced Turning Behavior in Mice
This protocol is based on descriptions of in vivo experiments.[1][2][4]
-
Animal Preparation: Use male Swiss albino mice. House them under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
-
Administer SR 142948A orally (p.o.) at a range of doses (e.g., 0.01 to 10 mg/kg) or the vehicle control.
-
The administration should occur a specific time before the neurotensin injection (e.g., 1 hour).
-
-
Intrastriatal Neurotensin Injection:
-
Anesthetize the mice.
-
Using a stereotaxic frame, perform a unilateral injection of neurotensin into the striatum.
-
-
Behavioral Observation:
-
Place the mice in an observation arena immediately after the injection.
-
Record the number of contralateral turns (turns away from the side of the injection) for a defined period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Compare the number of turns in the SR 142948A-treated groups to the vehicle-treated control group.
-
Plot the percentage of inhibition of turning behavior against the dose of SR 142948A.
-
Analyze the dose-response curve for a potential biphasic effect.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the Neurotensin 1 Receptor (NT1R).
Caption: Workflow for in vivo turning behavior experiment.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
- 9. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Neurotensin Receptor Antagonists: SR 142948A vs. SR 48692
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent non-peptide neurotensin (B549771) receptor antagonists, SR 142948A and SR 48692. The information presented is collated from preclinical studies to aid in the selection of appropriate research tools and to inform drug development strategies targeting the neurotensin system.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and the periphery by acting on specific G protein-coupled receptors, primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). Dysregulation of the neurotensin system has been implicated in various pathological conditions, including cancer, neurological disorders, and inflammation. SR 48692 was the first potent and selective non-peptide antagonist developed for the NTS1 receptor.[1][2] Subsequently, SR 142948A was developed and characterized as an even more potent neurotensin receptor antagonist.[3] This guide focuses on a direct comparison of their efficacy based on available experimental data.
Data Presentation
Table 1: Comparative Binding Affinities of SR 142948A and SR 48692
| Cell Line/Tissue | Receptor Target | Parameter | SR 142948A | SR 48692 | Reference |
| h-NTR1-CHO cells | Human NTS1 | IC50 (nM) | 1.19 | - | [4] |
| HT-29 cells | Human NTS1 | IC50 (nM) | 0.32 | 15.3 - 30.3 | [1][4][5] |
| Adult Rat Brain | Rat NTS | IC50 (nM) | 3.96 | 82.0 ± 7.4 | [1][4] |
| Guinea Pig Brain | Guinea Pig NTS | IC50 (nM) | - | 0.99 ± 0.14 | [1] |
| Human Umbilical Vein Endothelial Cells | Human NTS | IC50 (nM) | 0.24 ± 0.01 | 14 ± 5 | [6] |
Table 2: Comparative Functional Antagonism of SR 142948A and SR 48692
| Assay | Cell Line/System | Parameter | SR 142948A | SR 48692 | Reference |
| NT-induced Inositol (B14025) Monophosphate Formation | HT-29 cells | IC50 (nM) | 3.9 | - | [3][4] |
| NT-induced Intracellular Ca2+ Mobilization | h-NTR1-CHO cells | Antagonistic Activity | Potent Antagonist | - | [3][4] |
| NT-induced Intracellular Ca2+ Mobilization | Human Umbilical Vein Endothelial Cells | IC50 (nM) | 19 ± 6 | 41 ± 16 | [6] |
| NT-induced Prostacyclin Production | Human Umbilical Vein Endothelial Cells | IC50 (nM) | 17 ± 3 | 86 ± 16 | [6] |
| NT-induced Turning Behavior in Mice | In vivo | Effective Dose (p.o.) | 0.04 - 640 µg/kg | 80 µg/kg | [1][3] |
| NT-induced Blood Pressure Changes | In vivo (Rat) | Effective Dose (p.o.) | 10 µg/kg | >100 µg/kg | [6] |
| NT-induced Plasma Extravasation | In vivo (Rat) | Effective Dose (intradermal) | 10 pmol/site | 1000 pmol/site | [6] |
| NT-induced Hypothermia and Analgesia | In vivo (Mice/Rats) | Effect | Blocks | No Effect | [3] |
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
Radioligand Binding Assays
Binding affinities of the antagonists were determined by their ability to displace the binding of a radiolabeled neurotensin analog (e.g., [¹²⁵I]-NT) to cell membranes expressing the neurotensin receptor.
-
Cell Lines/Tissues: CHO cells stably transfected with the human NTS1 receptor (h-NTR1-CHO), human colon adenocarcinoma cells (HT-29), and brain tissues from various species.[1][4][7]
-
Protocol Outline:
-
Preparation of cell membranes or tissue homogenates.
-
Incubation of membranes with a fixed concentration of radiolabeled neurotensin in the presence of increasing concentrations of the antagonist (SR 142948A or SR 48692).
-
Separation of bound and free radioligand by filtration.
-
Quantification of radioactivity using a gamma counter.
-
Calculation of IC50 values (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Functional Assays
The functional antagonist activity was assessed by measuring the inhibition of neurotensin-induced downstream signaling events.
-
Inositol Monophosphate (IP) Formation Assay:
-
Principle: NTS1 activation leads to the activation of phospholipase C, resulting in the production of inositol phosphates.
-
Protocol Outline:
-
Cells (e.g., HT-29) are pre-labeled with [³H]-myo-inositol.
-
Cells are pre-incubated with the antagonist at various concentrations.
-
Neurotensin is added to stimulate IP production.
-
The reaction is stopped, and the accumulated [³H]-inositol monophosphate is separated by ion-exchange chromatography and quantified by liquid scintillation counting.[3]
-
-
-
Intracellular Calcium (Ca²⁺) Mobilization Assay:
-
Principle: NTS1 activation triggers the release of Ca²⁺ from intracellular stores.
-
Protocol Outline:
-
In Vivo Models
The in vivo efficacy of the antagonists was evaluated in animal models by their ability to block neurotensin-induced physiological responses.
-
Turning Behavior in Mice:
-
Principle: Unilateral injection of neurotensin into the striatum of mice induces a characteristic turning behavior.
-
Protocol Outline:
-
Antagonists are administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
After a defined pre-treatment time, neurotensin is injected into the striatum.
-
The number of contralateral turns is counted over a specific period to assess the antagonist's ability to block the neurotensin effect.[1][3]
-
-
Mandatory Visualization
Caption: Neurotensin signaling and points of antagonism.
Efficacy Comparison and Conclusion
The experimental data consistently demonstrates that SR 142948A is a significantly more potent neurotensin receptor antagonist than SR 48692 .
-
In Vitro Potency: Across various binding and functional assays, SR 142948A exhibits higher affinity and greater antagonist potency, with IC50 values often being several-fold to over 100-fold lower than those of SR 48692.[3][6][7] Notably, in human cell lines, SR 142948A consistently shows nanomolar or even sub-nanomolar affinity for the NTS1 receptor.[4]
-
In Vivo Efficacy: The superior potency of SR 142948A is also evident in in vivo studies. It is effective at much lower doses than SR 48692 in blocking neurotensin-induced cardiovascular effects and turning behavior.[3][6]
-
Spectrum of Activity: An important distinction is their differential ability to antagonize all neurotensin-mediated effects. SR 142948A demonstrates a broader spectrum of activity, blocking neurotensin-induced hypothermia and analgesia, effects that are not antagonized by SR 48692.[3] This suggests that SR 142948A may interact with neurotensin receptor subtypes or signaling pathways that are insensitive to SR 48692.[3]
References
- 1. pnas.org [pnas.org]
- 2. Meclinertant - Wikipedia [en.wikipedia.org]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro functional evidence of different neurotensin-receptors modulating the motor response of human colonic muscle strips - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SR 142948A and SR 48692 in Dopamine System Research
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the intricate interplay between the neurotensin (B549771) and dopamine (B1211576) systems has been a subject of intense investigation. Two key pharmacological tools in this exploration are SR 142948A and SR 48692, both non-peptide antagonists of the neurotensin receptors. While related, these compounds exhibit distinct profiles in their interaction with dopaminergic pathways, offering researchers nuanced means to dissect these complex neural circuits. This guide provides a comprehensive comparison of SR 142948A and SR 48692, supported by experimental data, to aid in the selection and application of the appropriate tool for specific research questions.
Quantitative Comparison of Receptor Binding and Functional Activity
The affinity and functional potency of SR 142948A and SR 48692 for neurotensin receptors are critical determinants of their effects. The following tables summarize key quantitative data from various studies.
| Compound | Assay | Receptor Target | Cell Line/Tissue | Value | Reference |
| SR 142948A | Radioligand Binding (IC₅₀) | Neurotensin Receptor | - | 0.32 - 3.96 nM | [1] |
| Radioligand Binding (Kᵢ) | Neurotensin Receptor | - | < 10 nM | [1] | |
| Inositol Monophosphate Formation (IC₅₀) | Neurotensin Receptor | HT-29 cells | 3.9 nM | [2][3] | |
| SR 48692 | Radioligand Binding (IC₅₀) | NTS₁ | HT-29 cells | 15.3 nM | [4] |
| Radioligand Binding (IC₅₀) | NTS₁ | N1E-115 cells | 20.4 nM | [4] | |
| Radioligand Binding (IC₅₀) | High-affinity site | Guinea pig brain | 0.99 ± 0.14 nM | [5] | |
| Radioligand Binding (IC₅₀) | High-affinity site | Rat mesencephalic cells | 4.0 ± 0.4 nM | [5] | |
| Functional Antagonism (IC₅₀) | Neurotensin-induced [³H]Dopamine Release | Rat striatal slices | 1.2 ± 0.11 nM | [6] | |
| Functional Antagonism (pA₂) | Neurotensin-induced Ca²⁺ mobilization | HT-29 cells | 8.13 ± 0.03 | [5] |
Table 1: Comparative Binding Affinities and Functional Potencies.
Differential Effects on Dopamine Release and Neurotransmission
A key distinction between SR 142948A and SR 48692 lies in their modulation of dopamine release, particularly within the mesolimbic pathway.
| Experimental Condition | SR 142948A Effect | SR 48692 Effect | Brain Region | Reference |
| Neurotensin-evoked Dopamine Efflux (local application) | Dose-dependently blocked the increase | Inactive at the concentration used | Ventral Tegmental Area (VTA) -> Nucleus Accumbens (NAcc) | [7] |
| Haloperidol-induced Increase in Basal Dopamine Level | Dose-dependently potentiated the increase | No effect | Nucleus Accumbens (NAcc) | [8] |
| K⁺-evoked [³H]Dopamine Release (Neurotensin-induced) | Not explicitly stated | Antagonized the increase (IC₅₀ = 1.2 nM) | Rat striatal slices | [6] |
| Neurotensin-induced Changes in Dopaminergic Transmission | Unable to modify dopamine release evoked by NT injection | Did not affect biochemical changes | Ventral Tegmental Area (VTA) | [2][3][9] |
Table 2: Comparative Effects on Dopamine Neurotransmission.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of SR 142948A and SR 48692 for neurotensin receptors.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., guinea pig brain) or cells expressing neurotensin receptors (e.g., HT-29, N1E-115) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled neurotensin analog (e.g., [¹²⁵I]-neurotensin) is incubated with the membrane preparation in the presence of varying concentrations of the competitor compound (SR 142948A or SR 48692).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition curves. The affinity constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of SR 142948A and SR 48692 on extracellular dopamine levels in specific brain regions.
General Protocol:
-
Animal Surgery: Rats are anesthetized and a microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens).
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of dopamine.
-
Drug Administration: SR 142948A or SR 48692 is administered (e.g., systemically via intraperitoneal injection or locally via the microdialysis probe).
-
Sample Collection: Dialysate samples continue to be collected at regular intervals following drug administration.
-
Dopamine Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline and compared between treatment groups.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated.
Caption: Neurotensin-Dopamine interaction in the mesolimbic pathway.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
SR 142948A and SR 48692 are both valuable antagonists for studying the role of neurotensin in dopamine-related functions. However, they are not interchangeable. SR 142948A appears to be a more potent antagonist in certain in vivo paradigms, particularly in blocking neurotensin-evoked dopamine release in the nucleus accumbens when applied directly to the VTA. In contrast, SR 48692 has been shown to be effective in blocking neurotensin's potentiation of dopamine release in striatal slices. Furthermore, the two compounds show differential effects on dopamine levels in the presence of a dopamine receptor antagonist like haloperidol.
The choice between SR 142948A and SR 48692 should be guided by the specific experimental question, the brain region of interest, and the desired pharmacological profile. This guide provides the foundational data and protocols to make an informed decision and to design rigorous experiments to further elucidate the complex relationship between the neurotensin and dopamine systems.
References
- 1. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 5. pnas.org [pnas.org]
- 6. SR 48692 inhibits neurotensin-induced [3H]dopamine release in rat striatal slices and mesencephalic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous neurotensin down-regulates dopamine efflux in the nucleus accumbens as revealed by SR-142948A, a selective neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SR 48692, a non-peptide neurotensin receptor antagonist differentially affects neurotensin-induced behaviour and changes in dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neurotensin Receptor Antagonists: SR 142948-C3-NHMe and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-peptide neurotensin (B549771) receptor (NTR) antagonist, SR 142948-C3-NHMe, with other notable alternatives, SR 48692 and Levocabastine (B1674950). The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs by providing key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Comparison of Antagonist Activity
The antagonist potencies of this compound, SR 48692, and Levocabastine have been evaluated across various in vitro assays. The following table summarizes their inhibitory concentrations (IC50) and binding affinities (Ki), offering a clear comparison of their performance.
| Antagonist | Target | Assay | Cell Line/Tissue | IC50 / Ki (nM) | Reference |
| This compound | NT Receptor | [¹²⁵I]-NT Binding | h-NTR1-CHO cells | 1.19 | [1] |
| NT Receptor | [¹²⁵I]-NT Binding | HT-29 cells | 0.32 | [1] | |
| NT Receptor | [¹²⁵I]-NT Binding | Adult Rat Brain | 3.96 | [1] | |
| NT Receptor | Inositol (B14025) Monophosphate Formation | HT-29 cells | 3.9 | [2] | |
| SR 48692 | NT₁ Receptor | [¹²⁵I]-NT Binding | Guinea Pig Brain | 0.99 | [3] |
| NT₁ Receptor | [¹²⁵I]-NT Binding | HT-29 cells | 15.3 - 30.3 | [4][5] | |
| NT₁ Receptor | [¹²⁵I]-NT Binding | N1E115 cells | 20.4 | [4] | |
| NT₂ Receptor | [¹²⁵I]-NT Binding | Adult Mouse Brain | 34.8 | [5] | |
| Levocabastine | NT₂ Receptor | [¹²⁵I]-NT Binding | Rat Brain (low affinity site) | 7 | [3] |
| mNT₂ Receptor | Binding Affinity | - | Ki = 17 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Radioligand Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
-
Cell/Tissue Preparation: Membranes from cultured cells (e.g., h-NTR1-CHO, HT-29) or brain tissue are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Components:
-
Cell or tissue membranes (10-50 µg of protein).
-
Radioligand: [¹²⁵I]-Tyr³-Neurotensin (final concentration ~0.1-0.5 nM).
-
Test compounds: this compound, SR 48692, or Levocabastine at varying concentrations.
-
Non-specific binding control: A high concentration of unlabeled neurotensin (e.g., 1 µM).
-
-
Incubation: The assay components are incubated in a final volume of 250-500 µL of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA and protease inhibitors) for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Termination and Detection: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand. The filters are washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The percentage of specific binding is calculated for each concentration of the test compound. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Inositol Monophosphate (IP₁) Formation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, inositol monophosphate.
-
Cell Culture and Stimulation: Cells expressing the neurotensin receptor (e.g., HT-29) are cultured to near confluence. On the day of the experiment, the culture medium is replaced with a stimulation buffer containing LiCl (to inhibit the degradation of IP₁). Cells are then pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period. Subsequently, the cells are stimulated with a fixed concentration of neurotensin (e.g., 100 nM) for a specific duration (e.g., 30 minutes).
-
Cell Lysis and IP₁ Detection: The stimulation is stopped by lysing the cells. The concentration of IP₁ in the cell lysate is determined using a competitive immunoassay kit (e.g., HTRF-based IP-One assay).
-
Data Analysis: The amount of IP₁ produced in the presence of the antagonist is compared to the amount produced by neurotensin alone. The IC50 value, representing the concentration of antagonist that inhibits 50% of the neurotensin-induced IP₁ production, is calculated from the dose-response curve.
Visualizing the Mechanisms
To better understand the context of this compound's activity, the following diagrams illustrate the neurotensin signaling pathway and a typical experimental workflow for antagonist validation.
References
- 1. levocabastine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The low affinity neurotensin receptor antagonist levocabastine impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levocabastine | TargetMol [targetmol.com]
- 5. jneurosci.org [jneurosci.org]
SR 142948-C3-NHMe: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and cross-reactivity profile of SR 142948-C3-NHMe with other receptors. The data presented is compiled from publicly available experimental results to aid in the evaluation of this compound for research and development purposes.
Overview of this compound
SR 142948, also known as SR 142948A, is a potent and selective non-peptide antagonist of neurotensin (B549771) (NT) receptors.[1][2][3] It has been instrumental in characterizing the physiological roles of neurotensin and is recognized for its high affinity for both known neurotensin receptor subtypes, NTS1 and NTS2.[4] Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for in vivo studies.[3]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of SR 142948 for various neurotensin receptor preparations.
| Receptor/Tissue | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| Human NTS1 (in CHO cells) | [¹²⁵I-Tyr³]NT | Competition Binding | IC₅₀ | 1.19 | [3] |
| Human NTS1 (in HT-29 cells) | [¹²⁵I-Tyr³]NT | Competition Binding | IC₅₀ | 0.32 | [3] |
| Adult Rat Brain | [¹²⁵I-Tyr³]NT | Competition Binding | IC₅₀ | 3.96 | [3] |
| Rat Brain Homogenates | [³H]SR 142948A | Saturation Binding | Kᵢ | < 10 | [1] |
| Rat Brain Homogenates | [³H]SR 142948A | Saturation Binding | Kd | 3.5 | [4] |
| Levocabastine-insensitive NTS1 (Rat Brain) | [³H]SR 142948A | Saturation Binding | Kd | 6.8 | [4] |
| Levocabastine-sensitive NTS2 (Rat Brain) | [³H]SR 142948A | Saturation Binding | Kd | 4.8 | [4] |
Experimental Methodologies
The data presented in this guide is based on standard pharmacological assays. Below are detailed descriptions of the key experimental protocols used to determine the binding affinity and functional activity of SR 142948.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a typical radioligand competition binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., NTS1 or NTS2) are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I-Tyr³]NT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (SR 142948).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition.
This assay measures the production of inositol (B14025) monophosphates, a downstream signaling molecule of Gq-coupled GPCRs like NTS1.
Signaling Pathway: NTS1 Receptor and IP Accumulation
Caption: Simplified signaling pathway of NTS1 receptor leading to IP₁ accumulation.
Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing the NTS1 receptor (e.g., HT-29 or CHO-hNTS1 cells) are cultured.
-
Labeling (Optional): Cells are often pre-labeled with [³H]-myo-inositol.
-
Stimulation: Cells are pre-incubated with varying concentrations of the antagonist (SR 142948) followed by stimulation with a fixed concentration of the agonist (neurotensin) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.
-
Extraction: The reaction is stopped, and the intracellular inositol phosphates are extracted.
-
Quantification: The amount of accumulated inositol monophosphate (IP₁) is quantified, typically using a radioimmunoassay or a non-radioactive HTRF-based assay.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced IP₁ accumulation, and an IC₅₀ value is calculated.
This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.
Protocol:
-
Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with different concentrations of SR 142948.
-
Agonist Stimulation: The cells are then stimulated with an agonist (neurotensin).
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The ability of SR 142948 to inhibit the agonist-induced calcium peak is quantified to determine its antagonistic activity.
Discussion and Conclusion
The available data robustly demonstrates that SR 142948 is a highly potent antagonist of both NTS1 and NTS2 receptors, with affinity values in the low nanomolar range.[1][3][4] Its efficacy has been confirmed through functional assays that measure downstream signaling events such as inositol monophosphate accumulation and calcium mobilization.[2][3]
The primary limitation in providing a complete cross-reactivity profile is the absence of publicly accessible data from broad selectivity screening panels. Such panels are crucial for identifying potential off-target interactions that could lead to unexpected pharmacological effects or toxicity. While SR 142948 is generally considered "selective," researchers should be aware that this selectivity has been primarily defined within the context of neurotensin receptor subtypes.
For drug development professionals, the high affinity for neurotensin receptors makes SR 142948 an excellent lead compound for further optimization. However, a comprehensive off-target liability assessment using a service like the Eurofins SafetyScreen panel would be a critical step in any preclinical development program to ensure its safety and specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
SR 142948A: A Potent Neurotensin Antagonist for Advanced Research
A comprehensive guide comparing the potent and selective neurotensin (B549771) receptor antagonist, SR 142948A, with other key antagonists. This document provides researchers, scientists, and drug development professionals with the comparative data and experimental context necessary to make informed decisions for their research.
SR 142948A has emerged as a highly potent, orally active, and selective non-peptide antagonist of neurotensin (NT) receptors.[1][2] Its characterization has revealed a broader spectrum of activity and greater potency compared to its predecessor, SR 48692, making it a valuable tool for investigating the physiological and pathological roles of neurotensin.[1][3] This guide provides a detailed comparison of SR 142948A with other neurotensin antagonists, supported by experimental data, to assist researchers in selecting the most appropriate tool for their studies.
Comparative Performance: SR 142948A vs. Other Antagonists
SR 142948A demonstrates significantly higher potency in various assays compared to the first-generation antagonist, SR 48692. This increased potency is evident in its binding affinity, inhibition of NT-induced signaling, and efficacy in in-vivo models.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the performance of SR 142948A and SR 48692.
| Parameter | SR 142948A | SR 48692 | Reference Cell/Tissue |
| Binding Affinity | |||
| IC50 vs [125I-Tyr3]NT | 0.32 ± 0.08 nM (Ki = 0.28 nM) | 82.0 ± 7.4 nM | Human HT 29 cell membranes |
| IC50 vs [125I-Tyr3]NT | 1.19 nM | 14 ± 5 nM | h-NTR1-CHO cells |
| IC50 vs [3H]SR 48692 | 0.30 ± 0.05 nM (Ki = 0.17 nM) | 6.0 ± 1.2 nM (Ki = 3.9 nM) | Guinea pig brain membranes |
| Kd | 3.5 nM | - | Rat brain membrane homogenates ([3H]SR 142948A) |
| Functional Assays | |||
| IC50 (Inositol Monophosphate) | 3.9 nM | - | HT 29 cells (vs 10 nM NT) |
| IC50 (Ca2+ Mobilization) | 19 ± 6 nM | 41 ± 16 nM | Human umbilical vein endothelial cells |
| In Vivo Efficacy | |||
| Inhibition of Turning Behavior (ID50, p.o.) | 0.14 x 10-3 mg/kg | 40 x 10-3 mg/kg | Mice (unilateral intrastriatal NT injection) |
| Inhibition of Plasma Extravasation | 10 pmol/site (intradermal) | 1,000 pmol/site (intradermal) | Rat (neurotensin-induced) |
| Inhibition of Hypotension (p.o.) | 10 µg/kg | 100 µg/kg | Rat (neurotensin-induced) |
Data compiled from multiple sources.[1][4][5]
Neurotensin Receptor Signaling Pathway
Neurotensin receptors, primarily the high-affinity NTS1 receptor, are G protein-coupled receptors that, upon activation by neurotensin, stimulate the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. SR 142948A acts as a competitive antagonist, blocking neurotensin from binding to the receptor and thereby inhibiting this downstream signaling cascade.
Caption: Neurotensin receptor signaling cascade and the inhibitory action of SR 142948A.
Experimental Protocols
The enhanced potency and broader activity of SR 142948A have been demonstrated through a variety of in vitro and in vivo experimental paradigms.
Radioligand Binding Assay
A fundamental technique to determine the affinity of a compound for its receptor is the radioligand binding assay.
Objective: To determine the binding affinity (Ki) of SR 142948A and other antagonists for the neurotensin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the neurotensin receptor (e.g., HT 29 cells or CHO cells transfected with the human NTS1 receptor) or from brain tissue (e.g., guinea pig or rat brain).[1][5]
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [125I-Tyr3]NT or [3H]SR 48692) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (e.g., SR 142948A or SR 48692).[1]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma or beta counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Models
SR 142948A has demonstrated superior potency in animal models, highlighting its potential for in vivo research.
-
NT-Induced Turning Behavior: In mice with a unilateral injection of neurotensin into the striatum, SR 142948A is approximately 100-fold more potent than SR 48692 at inhibiting the resulting turning behavior when administered orally.[1] This indicates excellent oral bioavailability and blood-brain barrier penetration.[1][2]
-
Cardiovascular Effects: SR 142948A is a potent antagonist of neurotensin-induced cardiovascular effects.[4] Oral administration of 10 µg/kg of SR 142948A significantly inhibits neurotensin-induced blood pressure changes, whereas a 10-fold higher dose of SR 48692 is required for a similar effect.[4]
-
Hypothermia and Analgesia: Unlike SR 48692, SR 142948A is capable of blocking both hypothermia and analgesia induced by intracerebroventricular (i.c.v.) injection of neurotensin in rodents.[1][2] This suggests that SR 142948A may interact with neurotensin receptor subtypes that are not affected by SR 48692.[1]
-
Dopamine (B1211576) Efflux: When applied directly into the ventral tegmental area (VTA), SR 142948A effectively blocks the neurotensin-evoked increase in dopamine efflux in the nucleus accumbens, an effect not observed with SR 48692 under the same conditions.[6]
Conclusion
SR 142948A represents a significant advancement in the field of neurotensin research. Its nanomolar affinity for neurotensin receptors, coupled with its superior in vivo potency, oral bioavailability, and broader antagonist profile compared to SR 48692, makes it an invaluable tool for elucidating the complex roles of neurotensin in the central nervous system and peripheral tissues.[1][3] Researchers investigating the therapeutic potential of targeting the neurotensin system will find SR 142948A to be a more potent and effective antagonist for their studies.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SR 142948-C3-NHMe Binding to Neurotensin Receptors NT1 and NT2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of SR 142948-C3-NHMe to the neurotensin (B549771) receptor subtypes NT1 and NT2. This compound is a methylated derivative of the potent, non-peptide neurotensin receptor antagonist, SR 142948A. Experimental data for SR 142948A is presented here as a surrogate for this compound, providing valuable insights into its expected binding profile. This guide includes quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways to support your research and drug development endeavors.
Quantitative Binding Affinity Data
The binding affinity of SR 142948A and other relevant compounds for the neurotensin NT1 and NT2 receptors has been determined through radioligand binding assays. The data, presented in terms of the dissociation constant (Kd) and the inhibition constant (Ki), are summarized below. Lower Kd and Ki values indicate a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Kd/Ki) | Reference |
| [3H]SR 142948A | NT1 (levocabastine-insensitive) | Kd = 6.8 nM | [1] |
| [3H]SR 142948A | NT2 (levocabastine-sensitive) | Kd = 4.8 nM | [1] |
| Neurotensin | NT1 | Ki ≈ 0.1-1 nM | |
| Neurotensin | NT2 | Ki ≈ 3-10 nM | |
| SR 48692 | NT1 | High Affinity | [1] |
| SR 48692 | NT2 | Lower Affinity than NT1 | |
| Levocabastine | NT2 | High Affinity (used to differentiate subtypes) | [1] |
Note: SR 142948A demonstrates high affinity for both NT1 and NT2 receptors, with a slightly higher affinity for the NT2 subtype.[1] This suggests that this compound is likely a non-selective antagonist at these two neurotensin receptors.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a test compound like this compound to its target receptors.
Radioligand Competition Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for the NT1 and NT2 receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines expressing either human NT1 or NT2 receptors.
-
Radioligand: A high-affinity radiolabeled neurotensin receptor ligand (e.g., [³H]neurotensin or [³H]SR 142948A).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters.
-
Scintillation Fluid.
-
Scintillation Counter.
-
Filtration Apparatus.
Procedure:
-
Plate Setup: In a 96-well plate, add increasing concentrations of the unlabeled test compound (this compound).
-
Radioligand Addition: Add a fixed concentration of the radioligand to all wells.
-
Non-specific Binding Control: To a separate set of wells, add an excess of a non-radiolabeled high-affinity ligand to determine non-specific binding.
-
Initiate Reaction: Add the cell membranes expressing the target receptor (NT1 or NT2) to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding against the concentration of the test compound.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a one-site competition curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of this compound's action, the following diagrams have been generated.
Figure 1. Workflow for a competitive radioligand binding assay.
Figure 2. Simplified NT1 receptor signaling cascade.
Figure 3. Simplified NT2 receptor signaling cascade.
Conclusion
The available data on SR 142948A strongly suggest that its methylated derivative, this compound, acts as a potent, non-selective antagonist for both NT1 and NT2 receptors, exhibiting high affinity for both subtypes. The provided experimental protocol offers a robust framework for confirming these binding characteristics in your own laboratory setting. The signaling pathway diagrams illustrate the downstream consequences of NT1 and NT2 receptor modulation, providing a broader context for the functional implications of using this compound as a pharmacological tool. Further studies are warranted to fully elucidate the specific binding kinetics and functional activity of this compound at these receptors.
References
A Comparative Guide to the Specificity and Selectivity of the Neurotensin Receptor Antagonist SR 142948-C3-NHMe
This guide provides a comprehensive comparison of SR 142948-C3-NHMe, a neurotensin (B549771) receptor (NTR) antagonist, with other relevant compounds. The data presented is primarily based on studies of its parent compound, SR 142948, as this compound is its methylated derivative, a modification often employed to enhance drug-like properties such as cell permeability.
Introduction to SR 142948 and Neurotensin Receptors
Neurotensin (NT) is a tridecapeptide that exerts its effects through interaction with specific receptors, primarily the high-affinity NTS1 and the low-affinity NTS2 receptors.[1] These receptors are G protein-coupled receptors (GPCRs) involved in various physiological processes, making them attractive targets for drug development. SR 142948 is a potent and selective, non-peptide antagonist of neurotensin receptors.[2][3] Unlike some earlier antagonists, SR 142948 exhibits high affinity for both NTS1 and NTS2 receptor subtypes.[4]
Specificity and Selectivity Data
The following tables summarize the binding affinity and functional antagonism of SR 142948 in various experimental systems. This data provides a strong indication of the expected performance of its methylated analog, this compound.
Table 1: Binding Affinity of SR 142948 for Neurotensin Receptors
| Cell Line/Tissue | Receptor Target | Radioligand | Parameter | Value (nM) | Reference |
| h-NTR1-CHO cells | Human NTS1 | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19 | [2][5] |
| HT-29 cells | Human NTS1 | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32 | [2][5] |
| Adult Rat Brain | NTS1 & NTS2 | [³H]SR 142948A | Kd | 3.5 | [4] |
| Rat Brain (Levocabastine-insensitive) | NTS1 | [³H]SR 142948A | Kd | 6.8 | [4] |
| Rat Brain (Levocabastine-sensitive) | NTS2 | [³H]SR 142948A | Kd | 4.8 | [4] |
Table 2: Functional Antagonism of SR 142948
| Assay | Cell Line | Stimulus | Parameter | Value (nM) | Reference |
| Inositol Monophosphate Formation | HT-29 cells | Neurotensin | IC₅₀ | 3.9 | [2][5][6] |
| Intracellular Calcium Mobilization | h-NTR1-CHO cells | Neurotensin | Antagonism | 1 and 10 | [2][5] |
Comparison with Other Neurotensin Receptor Antagonists
SR 142948 has been extensively compared to another non-peptide antagonist, SR 48692. While both are potent NTS1 antagonists, SR 142948 demonstrates a broader spectrum of activity, likely due to its potent inhibition of both NTS1 and NTS2 receptor subtypes.[6] In contrast to SR 48692, SR 142948 is capable of blocking neurotensin-induced hypothermia and analgesia in vivo.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory concentration (IC₅₀) or dissociation constant (Kd) of this compound for neurotensin receptors.
Materials:
-
Cell membranes expressing the target neurotensin receptor (e.g., from h-NTR1-CHO or HT-29 cells).
-
Radioligand (e.g., [¹²⁵I-Tyr³]Neurotensin or [³H]SR 142948A).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled neurotensin) from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Objective: To assess the functional antagonism of this compound at the NTS1 receptor.
Materials:
-
Cells expressing the target neurotensin receptor (e.g., h-NTR1-CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Neurotensin (agonist).
-
Test compound (this compound).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) or vehicle.
-
Stimulate the cells with a fixed concentration of neurotensin.
-
Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope.
-
The antagonist effect is determined by the reduction in the neurotensin-induced fluorescence signal in the presence of the test compound.
Visualizations
Neurotensin Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 4. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SR 142948A and Levocabastine: Neurotensin and Histamine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pivotal research compounds: SR 142948A, a potent neurotensin (B549771) receptor antagonist, and levocabastine (B1674950), a selective histamine (B1213489) H1 receptor antagonist with notable activity at the neurotensin 2 receptor. This document outlines their distinct pharmacological profiles, supported by experimental data, to inform research and development in neuroscience and pharmacology.
At a Glance: Key Pharmacological Distinctions
| Feature | SR 142948A | Levocabastine |
| Primary Target | Neurotensin Receptors (NTS1 and NTS2) | Histamine H1 Receptor |
| Secondary Target | - | Neurotensin 2 Receptor (NTS2) |
| Mechanism of Action at Primary Target | Antagonist | Antagonist / Inverse Agonist |
| Mechanism of Action at NTS2 Receptor | Antagonist | Partial Agonist / Agonist |
Quantitative Comparison of Binding Affinities and Functional Activity
The following tables summarize the binding affinities and functional potencies of SR 142948A and levocabastine at their respective and shared targets.
Table 1: Neurotensin Receptor Binding Affinities
| Compound | Receptor | Cell/Tissue Type | Radioligand | Parameter | Value (nM) | Reference |
| SR 142948A | NTS1/NTS2 | Adult Rat Brain | [3H]SR 142948A | Kd | 3.5 | [1] |
| NTS1 | h-NTR1-CHO cells | [125I-Tyr3]NT | IC50 | 1.19 | [2] | |
| NTS1 | HT-29 cells | [125I-Tyr3]NT | IC50 | 0.32 | [2] | |
| Levocabastine | NTS2 | Rat Brain Synaptic Membranes | [125I-Tyr3]NT | IC50 | 7 | |
| NTS2 | mNTR2 | - | Ki | 17 |
Table 2: Functional Activity Data
| Compound | Assay | Receptor | Cell Line | Parameter | Value (nM) | Reference |
| SR 142948A | Inositol Monophosphate Formation | NTS1 | HT-29 cells | IC50 | 3.9 | [1] |
| Levocabastine | Intracellular Ca2+ Mobilization | NTS2 | CHO cells expressing rat NTS2 | - | Potent Agonist | [3] |
| ERK1/2 Activation | NTS2 | CHO cells expressing rat NTS2 | - | Agonist | [4] |
Signaling Pathways
The signaling cascades initiated by the primary targets of SR 142948A and levocabastine, as well as the intriguing off-target effects of levocabastine, are depicted below.
Figure 1: Comparative Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established methodologies in the field and should be adapted as necessary for specific experimental conditions.
Radioligand Binding Assay (for Neurotensin Receptors)
Objective: To determine the binding affinity of SR 142948A and levocabastine for neurotensin receptors.
Materials:
-
Cell membranes expressing NTS1 or NTS2 receptors (e.g., from transfected CHO or HT-29 cells, or rat brain tissue).
-
Radioligand: [3H]SR 142948A or [125I-Tyr3]neurotensin.
-
Unlabeled ligands: SR 142948A, levocabastine, and a non-specific binding control (e.g., high concentration of unlabeled neurotensin).
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A range of concentrations of the unlabeled competitor ligand (SR 142948A or levocabastine). For total binding wells, add buffer instead. For non-specific binding wells, add a saturating concentration of unlabeled neurotensin.
-
A fixed concentration of the radioligand.
-
The membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail to each filter, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To measure the functional antagonist activity of SR 142948A at the Gq-coupled NTS1 receptor.
Materials:
-
Cells expressing the NTS1 receptor (e.g., HT-29 cells).
-
Cell culture medium and serum.
-
Stimulation buffer containing LiCl.
-
Neurotensin (agonist).
-
SR 142948A.
-
IP1 HTRF assay kit (e.g., from Cisbio).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluence.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of SR 142948A in stimulation buffer for a specified time.
-
Agonist Stimulation: Add a fixed concentration of neurotensin to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C. The LiCl in the buffer will inhibit the degradation of IP1.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-cryptate) according to the manufacturer's protocol.
-
Data Acquisition: Incubate at room temperature and read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Generate a dose-response curve for the antagonist and calculate the IC50 value.
Figure 2: Radioligand Binding Assay Workflow.
Figure 3: IP1 Accumulation Assay Workflow.
Summary and Conclusion
SR 142948A and levocabastine, while both interacting with the neurotensin receptor system, exhibit fundamentally different pharmacological profiles. SR 142948A is a potent, non-selective antagonist of both NTS1 and NTS2 receptors, making it a valuable tool for studying the broad physiological roles of neurotensin.
In contrast, levocabastine is primarily a high-affinity antagonist of the histamine H1 receptor. Its interaction with the NTS2 receptor is a critical secondary characteristic. Notably, at the NTS2 receptor, levocabastine displays complex pharmacology, acting as a partial agonist or full agonist in functional assays such as those measuring intracellular calcium mobilization and ERK1/2 activation. This agonistic activity at the NTS2 receptor distinguishes it sharply from SR 142948A's antagonistic profile.
For researchers investigating the distinct roles of NTS1 and NTS2 receptors, the differential activities of these two compounds provide a powerful pharmacological toolset. SR 142948A can be employed to block all neurotensin signaling, while levocabastine can be used to selectively probe the function of the NTS2 receptor, albeit with the consideration of its agonistic properties at this site. Understanding these nuances is paramount for the accurate interpretation of experimental results and for the design of future studies aimed at dissecting the complex interplay between the histaminergic and neurotensinergic systems.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct functional characteristics of levocabastine sensitive rat neurotensin NT2 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of SR 142948-C3-NHMe: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of neurotensin (B549771) receptor 1 (NTR1) antagonists, with a focus on validating the potential of SR 142948-C3-NHMe. Given the limited direct in vivo data on this compound, this guide draws comparisons with its parent compound, SR 142948A, and another well-characterized NTR1 antagonist, SR 48692, alongside a radiolabeled antagonist, ¹⁷⁷Lu-3BP-227, to provide a comprehensive overview of the therapeutic potential of targeting the neurotensin signaling pathway in oncology.
Neurotensin receptor 1 (NTR1) is a G protein-coupled receptor that is overexpressed in a variety of solid tumors, including pancreatic, colon, breast, and lung cancers.[1][2] Its activation by the neuropeptide neurotensin (NT) triggers downstream signaling cascades, such as the MAPK and NF-κB pathways, promoting tumor cell proliferation, survival, migration, and invasion. Consequently, the development of NTR1 antagonists is a promising strategy for cancer therapy.
This compound is a methylated derivative of SR 142948, a potent and selective non-peptide NTR1 antagonist. While specific in vivo anti-tumor efficacy data for this compound is emerging, extensive research on its parent compounds and other NTR1 antagonists has demonstrated significant anti-cancer activity in preclinical models. This guide will compare the in vivo performance of these related compounds to establish a benchmark for evaluating this compound.
Comparative In Vivo Efficacy of NTR1 Antagonists
The following table summarizes the in vivo efficacy of key NTR1 antagonists in various cancer xenograft models. This data provides a quantitative basis for comparing the anti-tumor activity of different therapeutic approaches targeting NTR1.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| SR 48692 | Pancreatic Cancer (MIA PaCa-2 Xenograft) | Athymic Nude Mice | Not specified | Inhibited NT-induced tumor growth (size, weight, DNA and protein content). | [3] |
| SR 48692 | Ovarian Cancer (A2780 Xenograft) | NMRI-Nude Foxn1 Mice | 1 mg/kg, oral, daily | Enhanced response to carboplatin, leading to decreased tumor growth. | [4] |
| SR 48692 | Prostate Cancer (PC-3M Xenograft) | Not specified | Not specified | In combination with radiation, significantly decreased tumor growth. | [5] |
| ¹⁷⁷Lu-3BP-227 | Colon Carcinoma (HT29 Xenograft) | Nude Mice | Single injection of 110 MBq or 165 MBq | Dose-dependent delay in tumor growth; 88% reduction in median relative tumor volume at day 23 with 165 MBq. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for key experiments cited in this guide.
In Vivo Tumor Growth Inhibition Assay
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of an NTR1 antagonist in a xenograft mouse model.
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., HT29 for colon cancer, MIA PaCa-2 for pancreatic cancer) are cultured under standard conditions.
-
A suspension of 5 x 10⁶ cells in a suitable medium (e.g., PBS and Matrigel mixture) is prepared.
-
The cell suspension is subcutaneously injected into the flank of athymic nude mice.[8]
-
-
Animal Grouping and Treatment:
-
Once tumors reach a palpable volume (e.g., 50-100 mm³), mice are randomized into control and treatment groups (n=8-10 mice per group).[4][9]
-
The control group receives a vehicle (e.g., PBS).
-
Treatment groups receive the NTR1 antagonist (e.g., SR 48692) or the radiolabeled antagonist (e.g., ¹⁷⁷Lu-3BP-227) via a specified route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) and schedule.[4][6]
-
-
Tumor Measurement and Data Analysis:
-
Tumor dimensions (length and width) are measured at regular intervals (e.g., every 2-3 days) using calipers.
-
Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Statistical analysis is performed to compare tumor growth between the treatment and control groups.
-
Biodistribution Studies for Radiolabeled Antagonists
This protocol is specific to evaluating the tumor-targeting capabilities of radiolabeled compounds like ¹⁷⁷Lu-3BP-227.
-
Radiolabeling:
-
The NTR1 antagonist is chelated with a radionuclide (e.g., ¹⁷⁷Lu).
-
-
Administration and Imaging:
-
The radiolabeled compound is administered to tumor-bearing mice intravenously.
-
At various time points (e.g., 3, 6, 12, 24 hours post-injection), SPECT/CT imaging is performed to visualize tumor uptake and biodistribution.[10]
-
-
Ex Vivo Biodistribution:
-
Following the final imaging session, mice are euthanized.
-
Tumors and major organs are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[10]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: NTR1 signaling pathway in cancer and the inhibitory action of this compound.
Caption: Workflow for in vivo tumor growth inhibition studies.
References
- 1. The neurotensin receptor-1 promotes tumor development in a sporadic but not an inflammation-associated mouse model of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 3. Inhibition of neurotensin-induced pancreatic carcinoma growth by a nonpeptide neurotensin receptor antagonist, SR48692 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Proof of Therapeutic Efficacy of a 177Lu-Labeled Neurotensin Receptor 1 Antagonist in a Colon Carcinoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Tumor growth inhibition Assay in vivo [bio-protocol.org]
- 9. Tumor Growth Inhibition Assay [bio-protocol.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Proper Disposal of SR 142948-C3-NHMe: A Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of the research compound SR 142948-C3-NHMe. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management protocols. This guidance is intended for researchers, scientists, and drug development professionals.
As a potent neurokinin 3 receptor antagonist, this compound and its parent compound, SR 142948, require careful handling throughout their lifecycle, including disposal. Although a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available, the precautionary principle dictates that it should be treated as a hazardous chemical waste.
Key Disposal Principles
All laboratory personnel must adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. The following steps represent a general best-practice approach for the disposal of this compound.
Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Unused or expired this compound in its solid form, as well as contaminated personal protective equipment (PPE) such as gloves, weigh boats, and paper towels, should be collected in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound").
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is critical to avoid mixing incompatible waste streams. For example, halogenated and non-halogenated solvents should generally be kept separate.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.
Container Management
The integrity and labeling of waste containers are paramount for safety.
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name of the contents, the concentration (if in solution), and the date the waste was first added to the container.
-
Condition: Containers must be in good condition, free from leaks or external contamination.
-
Closure: Keep waste containers securely closed except when adding waste.
Storage
Waste should be stored in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Incompatible wastes within the SAA should be segregated to prevent accidental mixing.
-
The volume of waste stored in the SAA should not exceed institutional limits.
Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.
Summary of Waste Handling Procedures
| Waste Type | Container | Labeling Requirements | Disposal Path |
| Solid Waste (unused compound, contaminated PPE) | Leak-proof, compatible solid waste container | "Hazardous Waste", "Solid Waste: this compound", Date | Institutional EHS Pickup |
| Liquid Waste (solutions containing the compound) | Compatible liquid waste container | "Hazardous Waste", Full chemical names and concentrations, Date | Institutional EHS Pickup |
| Sharps Waste (contaminated needles, syringes) | Designated sharps container | "Sharps Waste", Biohazard symbol if applicable | Institutional EHS Pickup |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for any questions or clarification.
Navigating the Handling of SR 142948-C3-NHMe: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds is paramount. This document provides essential safety protocols, operational guidance, and disposal plans for SR 142948-C3-NHMe, a methylated derivative of the potent neurotensin (B549771) receptor antagonist, SR 142948.
As a selective non-peptide antagonist of neurotensin receptors, SR 142948 and its derivatives are valuable tools in studying the role of neurotensin in various physiological processes, including the regulation of dopamine (B1211576) receptor activity and glutamate (B1630785) signaling in the brain.[1] Due to its potent biological activity, stringent adherence to safety protocols during handling, storage, and disposal is crucial to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of potent, biologically active small molecules is recommended. The following table summarizes the required personal protective equipment and essential engineering controls.
| Control Type | Specification |
| Engineering Controls | |
| Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound. |
| Protective Clothing | A lab coat or a disposable gown should be worn to protect skin and clothing. |
| Respiratory Protection | For operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound within the laboratory environment is critical for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (if available), and appropriate hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
Preparation of Stock Solutions
-
Pre-calculation: Before handling the solid compound, calculate the required amount and the volume of solvent needed.
-
Weighing: Weigh the solid compound within a chemical fume hood. Use appropriate tools to handle the powder and avoid generating dust.
-
Dissolution: Add the solvent to the solid in a closed container and mix gently until fully dissolved.
Experimental Use
-
Containment: All experiments involving this compound should be conducted within a designated area, preferably in a fume hood.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for cleaning up potent compounds.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and experimental waste, must be treated as hazardous waste.
-
Segregation: Collect all contaminated waste in a dedicated, clearly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.
Experimental Protocols
SR 142948 is a well-characterized neurotensin receptor antagonist, and its experimental use can provide a framework for its methylated derivative.
In Vitro Neurotensin Receptor Binding Assay
This protocol is adapted from studies on non-peptide neurotensin antagonists.
-
Cell Culture: Utilize cells expressing the neurotensin receptor of interest (e.g., CHO-hNT1-R cells).
-
Radioligand Binding: Incubate cell membranes with a radiolabeled neurotensin analog (e.g., [¹²⁵I-Tyr³]NT) in the presence of varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC₅₀ value of this compound, which represents the concentration that inhibits 50% of the specific binding of the radioligand.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the key processes, the following diagrams have been generated using Graphviz.
Caption: Figure 1: A logical workflow for the safe handling and disposal of this compound.
Caption: Figure 2: The antagonistic action of this compound on the neurotensin receptor signaling pathway.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their studies, contributing to a deeper understanding of neurotensin's role in health and disease while maintaining the highest standards of laboratory safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
